molecular formula C8H8N2O3 B101509 2-Acetamidonicotinic acid CAS No. 17782-03-5

2-Acetamidonicotinic acid

Cat. No.: B101509
CAS No.: 17782-03-5
M. Wt: 180.16 g/mol
InChI Key: KRKPMLZTPRQPTR-UHFFFAOYSA-N
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Description

2-Acetamidonicotinic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPMLZTPRQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525425
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-03-5
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-acetamidonicotinic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data for closely related compounds and predicted values derived from its chemical structure. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies are provided for key synthetic and analytical procedures, adapted from established protocols for similar chemical transformations.

Core Chemical Properties

This compound, with the CAS number 17782-03-5, is a derivative of nicotinic acid, a form of vitamin B3. Its structure incorporates an acetamido group at the 2-position of the pyridine ring, which is anticipated to influence its chemical and biological characteristics.

PropertyValueSource
IUPAC Name 2-(acetylamino)pyridine-3-carboxylic acid
Synonyms This compound; 3-Pyridinecarboxylic acid, 2-(acetylamino)-[1]
CAS Number 17782-03-5[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to light yellow solid[1]
Physical & Chemical PropertiesPredicted/Reported ValueSource
Melting Point 170-172 °C[1]
Boiling Point (Predicted) 465.2 ± 30.0 °C[1]
Density (Predicted) 1.404 ± 0.06 g/cm³[1]
pKa (Predicted) 1.49 ± 0.10[1]
LogP (Predicted) 0.45

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Representative Method)

This protocol describes a plausible method for the N-acetylation of 2-aminonicotinic acid using acetic anhydride.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinic acid in a minimal amount of pyridine.

  • To this solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water to precipitate the product and quench the excess acetic anhydride.

  • Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of 3-4 to ensure complete precipitation of the carboxylic acid.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain purified this compound.

  • Dry the purified product under vacuum.

Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the acetamido group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

Predicted NMR Chemical Shifts:

¹H NMR Predicted Chemical Shift (ppm)
Aromatic CH7.5 - 8.5
Amide NH9.0 - 10.0 (broad)
Acetyl CH₃2.0 - 2.5
Carboxylic Acid OH10.0 - 13.0 (very broad)
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine C120 - 150
Carboxylic C=O165 - 175
Amide C=O168 - 172
Acetyl CH₃20 - 30

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Amide)3200-3400 (medium)
C-H (Aromatic)3000-3100 (weak)
C=O (Carboxylic Acid)1700-1725 (strong)
C=O (Amide I)1650-1680 (strong)
C=C, C=N (Aromatic)1450-1600 (medium)
N-H (Amide II)1510-1550 (medium)

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited. However, based on the activities of related nicotinic acid derivatives, it may possess antimicrobial properties. Further research is required to elucidate its specific biological functions.

Hypothetical Signaling Pathway

Given that this compound is a derivative of nicotinic acid, it is plausible that it could interact with pathways affected by its parent compound. Nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), which can influence the arachidonic acid signaling pathway. The following diagram illustrates a hypothetical pathway for this compound, based on the known signaling of nicotinic acid.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_Acetamidonicotinic_Acid This compound GPR109A GPR109A (Nicotinic Acid Receptor) 2_Acetamidonicotinic_Acid->GPR109A Binds to PLC Phospholipase C (PLC) GPR109A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PLA2 Phospholipase A₂ (PLA₂) Ca2_release->PLA2 Activates PKC->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolized to

Hypothetical signaling pathway for this compound.

Disclaimer: The experimental protocols, predicted spectral data, and the signaling pathway presented in this guide are based on general chemical principles and data from related compounds due to the lack of specific published information for this compound. These should be used as a reference and starting point for further experimental investigation.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

synthesis_workflow start Start dissolve Dissolve 2-Aminonicotinic Acid in Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux precipitate Precipitate in Ice-Water reflux->precipitate acidify Acidify with HCl precipitate->acidify filter Filter and Wash Solid acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Product recrystallize->dry end Pure this compound dry->end

General workflow for the synthesis of this compound.

characterization_workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis confirmed_structure Confirmed Structure of this compound analysis->confirmed_structure

Workflow for the characterization of this compound.

References

The Elucidation of 2-Acetamidonicotinic Acid: A Structural Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), holds potential interest in medicinal chemistry and drug development due to the diverse biological activities associated with the nicotinic acid scaffold. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, predicting its biological activity, and enabling its use in further research and development. This technical guide outlines the key analytical techniques employed in the structural elucidation of this compound, presenting a workflow from synthesis to comprehensive characterization.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized organic molecule like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular identity.

Caption: A logical workflow for the structure elucidation of an organic compound.

Data Presentation

The following tables summarize the expected spectroscopic and crystallographic data for this compound, with illustrative data provided for 2-aminonicotinic acid where specific data is unavailable.

Table 1: Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in structure elucidation.

CompoundTechniqueIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound ESI-MSPositive181.05-
Negative-179.04
2-Aminonicotinic Acid (Illustrative)ESI-MSPositive139.05-
Negative-137.03
Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected for this compoundIllustrative for 2-Aminonicotinic Acid
O-H (Carboxylic Acid)3300-2500 (broad)YesYes
N-H (Amide)3500-3100Yes-
N-H (Amine)--3400-3100
C=O (Carboxylic Acid)1730-1700YesYes
C=O (Amide)1680-1630Yes-
C=C & C=N (Aromatic)1600-1450YesYes
Table 3: ¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity.

Illustrative Data for 2-Aminonicotinic Acid (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15dd1HH6
7.95dd1HH4
6.70t1HH5
6.50br s2H-NH₂
12.5 (variable)br s1H-COOH
Table 4: ¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.

Illustrative Data for 2-Aminonicotinic Acid (in DMSO-d₆)

Chemical Shift (ppm)Assignment
168.5C7 (-COOH)
159.0C2
152.0C6
139.0C4
115.0C5
108.0C3

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data.

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 2-aminonicotinic acid.

Synthesis_Workflow Reactant 2-Aminonicotinic Acid Product This compound Reactant->Product Acetylation Reagent Acetic Anhydride Pyridine (catalyst) Reagent->Product

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

  • Dissolve 2-aminonicotinic acid in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and an inert solvent).

  • Add acetic anhydride dropwise to the solution at room temperature.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight) is commonly used for this type of molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • The solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.

Conclusion

The comprehensive structural elucidation of this compound relies on the synergistic application of multiple analytical techniques. While specific experimental data is currently limited in publicly accessible literature, the methodologies and expected outcomes detailed in this guide provide a robust framework for researchers. The combination of mass spectrometry for molecular weight determination, IR spectroscopy for functional group identification, and multi-dimensional NMR spectroscopy for detailed connectivity mapping, optionally confirmed by X-ray crystallography for three-dimensional structure, will lead to the unambiguous confirmation of the chemical structure of this compound. This foundational knowledge is indispensable for its further exploration in scientific and pharmaceutical applications.

An In-depth Technical Guide to the Synthesis of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-acetamidonicotinic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is predominantly approached as a two-stage process: the formation of the key intermediate, 2-aminonicotinic acid, followed by its acetylation. This document details the experimental protocols for the most viable synthesis routes, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways to facilitate understanding.

I. Synthesis of the Key Intermediate: 2-Aminonicotinic Acid

Two principal routes for the synthesis of 2-aminonicotinic acid are prominent in the literature, each with distinct advantages in terms of starting materials, yield, and scalability.

A. Route 1: From Quinoline

This pathway involves a four-step sequence starting from the readily available bicyclic aromatic compound, quinoline. The overall yield for this process is reported to be up to 29%, with a high purity of the final product.[1]

Experimental Protocol:

  • Oxidation of Quinoline: Quinoline is oxidized to 2,3-pyridinedicarboxylic acid. A notable improvement in yield (up to 65.2%) is achieved using a sodium chlorate, sulfuric acid, and copper sulfate mixture as the oxidant, which is superior to potassium permanganate.[1]

  • Dehydration to Anhydride: The resulting 2,3-pyridinedicarboxylic acid undergoes intramolecular dehydration, typically mediated by acetic anhydride, to form 2,3-pyridinedicarboxylic anhydride.[1]

  • Ammonolysis: The anhydride is then subjected to ammonolysis to open the ring and form the corresponding amide.

  • Hofmann Degradation: The final step involves a Hofmann degradation reaction on the amide intermediate. This rearrangement introduces the amino group at the C2 position, yielding the desired 2-aminonicotinic acid.[1]

The final product is reported to have a purity of 98% as determined by HPLC and has been characterized by 1H NMR and IR spectroscopy.[1]

B. Route 2: From 2-Chloro-3-trichloromethylpyridine

This alternative route offers a potentially higher overall yield and is presented as a straightforward process suitable for industrial production.

Experimental Protocol:

  • Amination: 2-Chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine.

  • Hydrolysis: The intermediate is then hydrolyzed under alkaline conditions to form the salt of 2-aminonicotinic acid.

  • Acidification: Finally, the pH is adjusted to precipitate the 2-aminonicotinic acid.

This method is reported to achieve a total yield of up to 89.2% with a product purity of 97%.

II. Acetylation of 2-Aminonicotinic Acid to this compound

Experimental Protocol:

  • Dissolution: Dissolve 2-aminonicotinic acid in a suitable solvent. For substrates with limited solubility, a biphasic system (e.g., DCM and water) or a solvent mixture may be employed.

  • Basification: Add a base to neutralize the liberated hydrochloric acid during the reaction. Common bases for this purpose include pyridine, triethylamine, or an aqueous solution of sodium acetate.

  • Acetylation: Cool the mixture in an ice bath and add acetyl chloride dropwise with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid to remove any remaining base, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acetyl chloride and acetic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.

III. Quantitative Data Summary

The following tables summarize the reported quantitative data for the synthesis of 2-aminonicotinic acid.

Table 1: Synthesis of 2-Aminonicotinic Acid via the Quinoline Route

ParameterValueReference
Starting MaterialQuinoline[1]
Overall YieldUp to 29%[1]
Purity (HPLC)98%[1]

Table 2: Synthesis of 2-Aminonicotinic Acid via the 2-Chloro-3-trichloromethylpyridine Route

ParameterValue
Starting Material2-Chloro-3-trichloromethylpyridine
Overall YieldUp to 89.2%
Purity97%

IV. Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

G cluster_0 Synthesis of 2-Aminonicotinic Acid (Route 1) Quinoline Quinoline 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Acid Quinoline->2,3-Pyridinedicarboxylic Acid Oxidation 2,3-Pyridinedicarboxylic Anhydride 2,3-Pyridinedicarboxylic Anhydride 2,3-Pyridinedicarboxylic Acid->2,3-Pyridinedicarboxylic Anhydride Dehydration Amide Intermediate Amide Intermediate 2,3-Pyridinedicarboxylic Anhydride->Amide Intermediate Ammonolysis 2-Aminonicotinic Acid 2-Aminonicotinic Acid Amide Intermediate->2-Aminonicotinic Acid Hofmann Degradation G cluster_1 Synthesis of 2-Aminonicotinic Acid (Route 2) 2-Chloro-3-trichloromethylpyridine 2-Chloro-3-trichloromethylpyridine 2-Amino-3-trichloromethylpyridine 2-Amino-3-trichloromethylpyridine 2-Chloro-3-trichloromethylpyridine->2-Amino-3-trichloromethylpyridine Amination 2-Aminonicotinic Acid Salt 2-Aminonicotinic Acid Salt 2-Amino-3-trichloromethylpyridine->2-Aminonicotinic Acid Salt Hydrolysis 2-Aminonicotinic Acid 2-Aminonicotinic Acid 2-Aminonicotinic Acid Salt->2-Aminonicotinic Acid Acidification G cluster_2 Final Acetylation Step 2-Aminonicotinic Acid 2-Aminonicotinic Acid This compound This compound 2-Aminonicotinic Acid->this compound Acetylation (e.g., Acetyl Chloride)

References

The Biological Landscape of 2-Acetamidonicotinic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-Acetamidonicotinic acid. Extensive literature review reveals a notable scarcity of direct research on the specific biological effects of this compound. Consequently, this document focuses on the reported biological activities of closely related analogues, namely metal complexes of 2-aminonicotinic acid and various derivatives of nicotinic acid. The primary activities observed for these related compounds are antimicrobial in nature. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visualizations of relevant chemical and experimental workflows to inform future research directions.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3), a vital nutrient with well-established roles in metabolism and as a lipid-lowering agent. While nicotinic acid itself and many of its derivatives have been extensively studied, this compound has received significantly less attention in the scientific literature regarding its biological activity. It is often considered a synthetic intermediate in the preparation of more complex molecules. This guide aims to collate the available information on the biological activities of compounds structurally related to this compound to provide a foundational understanding for researchers interested in this chemical scaffold.

Synthesis of this compound

The synthesis of this compound typically proceeds from its precursor, 2-aminonicotinic acid, through an acetylation reaction. This straightforward conversion is a common step in organic synthesis to modify the functional groups of a molecule, potentially altering its biological properties.

Synthesis_of_2_Acetamidonicotinic_acid 2-Aminonicotinic_acid 2-Aminonicotinic acid 2-Acetamidonicotinic_acid This compound 2-Aminonicotinic_acid->2-Acetamidonicotinic_acid Acetylation Acetic_anhydride Acetic anhydride or Acetyl chloride Acetic_anhydride->2-Acetamidonicotinic_acid

Figure 1: Synthesis of this compound.

Biological Activity of Related Compounds

Due to the lack of direct data on this compound, this section focuses on the biological activities of two classes of closely related compounds: metal complexes of 2-aminonicotinic acid and derivatives of nicotinic acid.

Antimicrobial Activity of 2-Aminonicotinic Acid Metal Complexes

Metal complexes of 2-aminonicotinic acid have been synthesized and evaluated for their antimicrobial properties. These studies reveal that the coordination of metal ions to 2-aminonicotinic acid can impart significant antibacterial, fungicidal, and nematicidal activities.

Table 1: Antibacterial, Fungicidal, and Nematicidal Activity of 2-Aminonicotinic Acid Metal Complexes

Metal ComplexTest OrganismActivity TypeQuantitative Data (MIC µg/mL or % inhibition)Reference
Silver (I) ComplexBacillus subtilisAntibacterial-[1]
Zinc (II) ComplexBacillus licheniformisAntibacterial-[1]
Nickel (II) ComplexFusarium oxysporumFungicidal-[1]
Copper (II) ComplexFusarium oxysporumFungicidal-[1]
Silver (I) ComplexMeloidogyne javanica (root-knot nematode)Nematicidal-[1]
Cadmium (II) ComplexMeloidogyne javanica (root-knot nematode)Nematicidal-[1]

Note: Specific MIC values were not provided in the abstract of the cited source, but the complexes were reported to show the highest activity against the listed organisms.

Antimicrobial Activity of Nicotinic Acid Derivatives

Various derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have been synthesized and screened for their antimicrobial activity. These studies indicate that modification of the carboxylic acid group of nicotinic acid can lead to potent antimicrobial agents.

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazole Derivatives

Compound TypeDerivativeTest OrganismActivity TypeMIC (µg/mL)Reference
AcylhydrazoneCompound with 5-nitrofuran substituentStaphylococcus epidermidis ATCC 12228Antibacterial1.95
AcylhydrazoneCompound with 5-nitrofuran substituentStaphylococcus aureus ATCC 43300 (MRSA)Antibacterial7.81
1,3,4-OxadiazoleCompound with 5-nitrofuran substituentBacillus subtilis ATCC 6633Antibacterial7.81
1,3,4-OxadiazoleCompound with 5-nitrofuran substituentStaphylococcus aureus ATCC 6538Antibacterial7.81
1,3,4-OxadiazoleCompound with 5-nitrofuran substituentStaphylococcus aureus ATCC 43300 (MRSA)Antibacterial15.62

Experimental Protocols

The primary method used to determine the antimicrobial activity of the nicotinic acid derivatives and 2-aminonicotinic acid metal complexes is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][3][4]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5]

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[7] This suspension is then diluted to the final inoculum density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[2]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilutions Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Wells with Microbial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Figure 2: General workflow for MIC determination.

Signaling Pathways: A Note on Nicotinic Acid

While no signaling pathways have been elucidated for this compound, it is worth noting that its parent compound, nicotinic acid, is known to have a specific G protein-coupled receptor, HM74A (also known as GPR109A). Activation of this receptor by nicotinic acid leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the lipid-lowering effects of niacin. It is unknown if this compound can interact with this or any other signaling pathway.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. The available data on closely related compounds, particularly metal complexes of 2-aminonicotinic acid and various nicotinic acid derivatives, suggest that the nicotinic acid scaffold is a promising starting point for the development of novel antimicrobial agents.

Future research should focus on the direct evaluation of this compound for a range of biological activities, including but not limited to:

  • Antimicrobial screening: Testing against a broad panel of bacterial and fungal pathogens.

  • Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines.

  • Enzyme inhibition assays: Screening against relevant enzymatic targets.

  • Receptor binding studies: Investigating potential interactions with known receptors, such as the nicotinic acid receptor HM74A.

A systematic investigation of this compound and its derivatives is warranted to fully understand the therapeutic potential of this chemical class. The methodologies and findings presented in this guide for related compounds can serve as a valuable foundation for such future studies.

References

An In-depth Technical Guide to 2-Acetamidonicotinic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidonicotinic acid, a derivative of the essential vitamin B3 (niacin), has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis via the acetylation of 2-aminonicotinic acid are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the broader context of nicotinic acid derivatives and their antimicrobial potential, offering insights into the prospective utility of this compound as a scaffold in the design of novel therapeutic agents.

Introduction

Nicotinic acid, or niacin, is a vital nutrient with a well-established role in cellular metabolism. Its derivatives have long been a fertile ground for chemical synthesis and pharmacological investigation. This compound, characterized by the presence of an acetamido group at the 2-position of the pyridine ring, represents a modification of the core nicotinic acid structure that influences its chemical and biological properties. While not as extensively studied as its parent compound, understanding its synthesis and biological profile is crucial for exploring its potential in drug discovery.

Discovery and History

The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its synthesis is a logical extension of the well-established chemistry of nicotinic acid and its amino derivatives. The acetylation of primary and secondary amines is a fundamental and widely practiced transformation in organic chemistry. It is highly probable that this compound was first prepared and characterized in the mid-20th century during systematic investigations into the derivatization of aminopyridines and their carboxylic acids. The primary route to this compound involves the acetylation of 2-aminonicotinic acid, a commercially available starting material.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the acetylation of 2-aminonicotinic acid. This reaction can be achieved using various acetylating agents, with acetic anhydride being a common and effective choice.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminonicotinic acid on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group.

Synthesis_Scheme 2-Aminonicotinic_Acid 2-Aminonicotinic Acid reaction_plus_1 + Acetic_Anhydride Acetic Anhydride 2-Acetamidonicotinic_Acid This compound Acetic_Acid Acetic Acid reaction_arrow reaction_plus_1->reaction_arrow reaction_arrow->2-Acetamidonicotinic_Acid reaction_plus_2 +

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and solvent)

  • Glacial acetic acid (as a solvent)

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinic acid in a suitable solvent such as glacial acetic acid or pyridine.

  • Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water to precipitate the product and hydrolyze any unreacted acetic anhydride.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified this compound in a vacuum oven.

Note: The use of pyridine can facilitate the reaction by acting as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance White to off-white solid
Melting Point Approximately 230-235 °C (decomposes)
Solubility Sparingly soluble in cold water, more soluble in hot water and polar organic solvents.
pKa Data not readily available

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the amide proton. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon, and the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nicotinic acid derivatives has demonstrated a range of pharmacological effects, most notably antimicrobial activity.

Antimicrobial Potential

Research has shown that various derivatives of nicotinic acid exhibit inhibitory activity against a spectrum of bacteria and fungi.[1][2][3][4] The introduction of different functional groups onto the nicotinic acid scaffold can modulate this activity. The acetamido group in this compound may influence its lipophilicity and ability to interact with biological targets within microorganisms.

It is hypothesized that the antimicrobial mechanism of nicotinic acid derivatives could involve the disruption of cellular metabolism or interference with cell wall synthesis. However, the precise mechanism of action for this compound has not been elucidated.

Logical Workflow for Investigating Biological Activity

A logical workflow for investigating the biological activity of this compound would involve a series of in vitro and potentially in vivo studies.

Biological_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Antimicrobial_Screening->MIC_Determination Positive Hit Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cell Lines) MIC_Determination->Cytotoxicity_Assay Target_Identification Target Identification Cytotoxicity_Assay->Target_Identification Low Toxicity Enzyme_Inhibition_Assays Enzyme Inhibition Assays Target_Identification->Enzyme_Inhibition_Assays Cell_Morphology_Studies Cell Morphology Studies Target_Identification->Cell_Morphology_Studies Animal_Model_Infection Animal Model of Infection Enzyme_Inhibition_Assays->Animal_Model_Infection Confirmed Target Cell_Morphology_Studies->Animal_Model_Infection Confirmed Effect Efficacy_Studies Efficacy Studies Animal_Model_Infection->Efficacy_Studies Toxicity_Studies Toxicity Studies Animal_Model_Infection->Toxicity_Studies

Caption: A proposed workflow for the biological evaluation of this compound.

Future Directions

This compound presents a valuable starting point for further investigation and derivatization. Future research efforts could focus on:

  • Synthesis of Analogues: The synthesis of a library of derivatives by modifying the acyl group or the carboxylic acid moiety could lead to compounds with enhanced biological activity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Computational studies could help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent analogues.

  • Elucidation of Mechanism of Action: In-depth studies are required to determine the specific molecular targets and signaling pathways affected by this compound in microorganisms.

  • Exploration of Other Pharmacological Activities: Beyond antimicrobial effects, this compound and its derivatives could be screened for other activities, such as anti-inflammatory or anticancer properties.

Conclusion

This compound is a readily accessible derivative of nicotinic acid with potential for further exploration in the field of drug discovery. This technical guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, and an outline of its potential biological significance. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the information presented here serves as a valuable resource for researchers and scientists interested in the development of novel therapeutic agents based on the nicotinic acid scaffold.

References

An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, leading to a wide array of analogs with potential applications in various disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and its analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives typically commences from readily available precursors such as 2-aminonicotinic acid or 2-chloronicotinic acid. The core structure can be elaborated through various synthetic transformations to yield a library of analogs with diverse physicochemical properties.

General Synthetic Routes

A primary route to this compound involves the acetylation of 2-aminonicotinic acid. This can be achieved using standard acetylating agents like acetic anhydride or acetyl chloride under appropriate basic conditions. The resulting this compound can then serve as a key intermediate for further derivatization.

For instance, the carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate properties such as solubility, bioavailability, and target engagement. The acetamido group also offers opportunities for modification, although this is less commonly explored.

Another synthetic strategy involves the nucleophilic substitution of 2-chloronicotinic acid with acetamide or related nucleophiles. However, this approach can be more challenging due to the potential for competing reactions.

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Aminonicotinic Acid

This protocol outlines a general method for the acetylation of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend 2-aminonicotinic acid in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a base, for example, pyridine, to the suspension and stir.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Caption: General workflow for the synthesis of this compound.

Pharmacological Activity and Therapeutic Potential

Derivatives of nicotinic acid have been investigated for a range of biological activities. While specific data for a broad range of this compound derivatives is still emerging, the activities of closely related analogs provide valuable insights into their potential therapeutic applications.

Antimicrobial and Antibacterial Activity

Several studies have highlighted the antimicrobial potential of nicotinic acid derivatives. For example, a series of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated activity against various bacterial strains.[1] The data in the table below summarizes the minimum inhibitory concentrations (MIC) for representative compounds.

Compound IDDerivative TypeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
NA-H1 Acylhydrazone15.627.81>500>500
NA-H2 Acylhydrazone7.8115.62250500
NA-O1 1,3,4-Oxadiazoline31.2515.62>500>500
NA-O2 1,3,4-Oxadiazoline15.627.81500>500

Data is representative of nicotinic acid derivatives and not specifically this compound derivatives.

Anti-inflammatory and Analgesic Activity

The structural similarity of this compound to known anti-inflammatory agents suggests its potential in this area. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic activity in in-vivo models.[2] This suggests that the acetamido group can be a key pharmacophore for anti-inflammatory and pain-relieving effects.

Mechanism of Action and Signaling Pathways

The biological effects of many nicotinic acid derivatives are mediated through their interaction with nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes. Activation of nAChRs can trigger several downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Upon agonist binding, nAChRs undergo a conformational change, leading to the influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ acts as a second messenger, initiating a cascade of signaling events. Key pathways modulated by nAChR activation include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.[3]

  • MAPK/ERK Pathway: This cascade is involved in the regulation of gene expression, cell proliferation, and differentiation.

  • JAK-STAT Pathway: This pathway plays a critical role in cytokine signaling and immune responses.

dot

Caption: Key signaling pathways activated by nAChR agonists.

Future Directions and Drug Development Opportunities

The scaffold of this compound presents a promising starting point for the design of novel drug candidates. The exploration of a wider range of derivatives and a comprehensive evaluation of their biological activities are warranted.

Future research should focus on:

  • Synthesis of diverse libraries: Generating a broad range of this compound derivatives with modifications at the carboxylic acid and acetamido positions.

  • High-throughput screening: Evaluating these libraries against a panel of biological targets to identify lead compounds.

  • Structure-Activity Relationship (SAR) studies: Elucidating the relationships between chemical structure and biological activity to guide lead optimization.

  • In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways modulated by the most promising analogs.

By leveraging the synthetic tractability and favorable pharmacological profile of the this compound core, researchers can unlock new avenues for the development of innovative therapies for a variety of diseases.

References

Spectroscopic data of 2-Acetamidonicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic data for 2-Acetamidonicotinic acid is crucial for researchers and scientists in the field of drug development and materials science. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data of this compound

Structure:

Molecular Formula: C₈H₈N₂O₃

Molecular Weight: 180.16 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR (Proton NMR) Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon-13 NMR) Data:

Chemical Shift (ppm)Assignment
Data not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
Data not available

Note: While a specific spectrum for this compound is not provided, the expected characteristic IR absorption bands would include: a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, a C=O stretch from the amide (amide I band), an N-H bend from the amide (amide II band), C-N stretching, and C=C and C=N stretching from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
Data not available

Note: A specific mass spectrum for this compound is not publicly available. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve the loss of a water molecule (-18), a carboxyl group (-45), and/or an acetyl group (-43).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

NMR Spectroscopy:

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry:

A mass spectrum would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Structural Elucidation synthesis Synthesis and Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy (FTIR) synthesis->ir ms Mass Spectrometry (e.g., ESI-MS) synthesis->ms nmr_data NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_data ir_data IR Data Analysis (Functional Group Identification) ir->ir_data ms_data MS Data Analysis (Molecular Weight, Fragmentation) ms->ms_data structure Combined Spectroscopic Data -> Structure Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for the spectroscopic characterization of this compound.

Uncharted Territory: The Therapeutic Potential of 2-Acetamidonicotinic Acid Awaits Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into novel chemical entities will find that 2-Acetamidonicotinic acid represents a largely unexplored frontier in therapeutic development. Despite the well-documented and diverse biological activities of the broader family of nicotinic acid derivatives, publicly available scientific literature dedicated to the specific therapeutic targets and mechanisms of action of this compound is currently scarce. This presents both a challenge and a significant opportunity for original research and discovery.

While a comprehensive technical guide on the specific therapeutic targets of this compound cannot be constructed from the existing body of research, an examination of closely related analogs provides a foundational framework and suggests potential avenues of investigation. The structural motif of a substituted pyridine carboxylic acid is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects.

Insights from Related Nicotinic Acid Derivatives

Research into analogous compounds offers valuable clues into the potential biological activities of this compound. For instance, derivatives of the parent compound, nicotinic acid (Vitamin B3), are known to modulate lipid metabolism and have been used in the treatment of dyslipidemia. Other modifications to the nicotinic acid scaffold have yielded compounds with a range of activities, including:

  • Antimicrobial Properties: Various acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria. This suggests that this compound could be investigated for its potential as an antibacterial agent.

  • Anti-inflammatory and Antihyperglycemic Effects: Novel derivatives of pyridine-3-carboxylic acid have been synthesized and shown to possess dual anti-inflammatory and anti-hyperglycemic properties. These findings indicate that this compound could be a candidate for development in the metabolic disease space.

  • Anticancer Activity: The 2-azetidinone (β-lactam) scaffold, when incorporated into various molecular structures, has been evaluated for its anti-cancer properties, with some derivatives showing cytotoxicity in breast cancer cell lines. While structurally distinct, this highlights the therapeutic potential of heterocyclic compounds in oncology.

Proposed Avenues for Investigation

Given the lack of specific data on this compound, a systematic biological evaluation would be the logical first step for any research program. An initial screening cascade could be designed to assess its activity in a variety of assays, guided by the known pharmacology of its chemical cousins.

Experimental Workflow: Initial Biological Screening

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Hit Validation & MoA Compound Synthesis & Purification Compound Synthesis & Purification Initial Cytotoxicity Assay (e.g., MTT) Initial Cytotoxicity Assay (e.g., MTT) Compound Synthesis & Purification->Initial Cytotoxicity Assay (e.g., MTT) Evaluate general toxicity Broad Spectrum Antimicrobial Screening Broad Spectrum Antimicrobial Screening Compound Synthesis & Purification->Broad Spectrum Antimicrobial Screening Assess antibacterial/antifungal activity Enzyme Inhibition Assays (e.g., COX, LOX) Enzyme Inhibition Assays (e.g., COX, LOX) Compound Synthesis & Purification->Enzyme Inhibition Assays (e.g., COX, LOX) Screen for anti-inflammatory potential Receptor Binding Assays (e.g., GPCR panel) Receptor Binding Assays (e.g., GPCR panel) Compound Synthesis & Purification->Receptor Binding Assays (e.g., GPCR panel) Identify potential molecular targets Dose-Response Studies Dose-Response Studies Initial Cytotoxicity Assay (e.g., MTT)->Dose-Response Studies If low toxicity Broad Spectrum Antimicrobial Screening->Dose-Response Studies If active Enzyme Inhibition Assays (e.g., COX, LOX)->Dose-Response Studies If active Receptor Binding Assays (e.g., GPCR panel)->Dose-Response Studies If active Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Determine potency and efficacy Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Elucidate biological pathway

Caption: A proposed experimental workflow for the initial biological screening of this compound.

Future Directions and Opportunities

The absence of extensive research on this compound means that the field is wide open for novel discoveries. Key research questions that need to be addressed include:

  • What are the primary molecular targets of this compound?

  • Does it exhibit significant activity in models of inflammation, metabolic disease, cancer, or infectious disease?

  • What is its safety and toxicity profile?

  • How does its activity compare to other nicotinic acid derivatives?

Answering these questions will require a concerted effort from medicinal chemists, pharmacologists, and biochemists. The synthesis of a focused library of analogs of this compound could also be a fruitful endeavor, potentially leading to the identification of compounds with enhanced potency and selectivity for specific biological targets.

Methodological & Application

Synthesis of 2-Acetamidonicotinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides detailed experimental protocols for the synthesis of 2-acetamidonicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe the preparation of the key precursor, 2-aminonicotinic acid, via two distinct synthetic routes, followed by its subsequent acetylation to yield the target compound.

Data Presentation

The following table summarizes the reported yields for the synthesis of the intermediate, 2-aminonicotinic acid, through different methodologies.

Starting MaterialMethod HighlightsReported Yield (%)Purity (%)Reference
QuinolineFour-step process involving oxidation, dehydration, ammonolysis, and Hofmann degradation.up to 29% (overall)98% (HPLC)[1]
2-Chloro-3-trichloromethylpyridineReaction with liquid ammonia followed by hydrolysis.up to 89.2% (overall)up to 97%[2]

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Method 1: Synthesis of 2-Aminonicotinic Acid from Quinoline

This protocol is based on a four-step synthesis starting from quinoline.[1]

Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid

  • In a suitable reaction vessel, a mixture of sodium chlorate (NaClO₃), sulfuric acid (H₂SO₄), and copper sulfate (CuSO₄) is prepared as the oxidizing agent.

  • Quinoline is added to the oxidant mixture in a controlled manner.

  • The reaction mixture is heated to promote the oxidation of quinoline to 2,3-pyridinedicarboxylic acid. The yield for this step is reported to be improved to 65.2% using this oxidant system compared to potassium permanganate (KMnO₄).[1]

  • Upon completion, the reaction mixture is cooled, and the solid 2,3-pyridinedicarboxylic acid is isolated by filtration, washed, and dried.

Step 2: Dehydration to 2,3-Pyridinedicarboxylic Anhydride

  • The obtained 2,3-pyridinedicarboxylic acid is treated with acetic anhydride.

  • The mixture is heated to effect intramolecular dehydration, yielding 2,3-pyridinedicarboxylic anhydride.[1]

  • The excess acetic anhydride is removed under reduced pressure, and the resulting anhydride is purified.

Step 3: Ammonolysis

  • The 2,3-pyridinedicarboxylic anhydride is subjected to ammonolysis.[1]

  • This step involves reacting the anhydride with an ammonia source to open the anhydride ring and form the corresponding mono-amide.

Step 4: Hofmann Degradation to 2-Aminonicotinic Acid

  • The product from the ammonolysis step undergoes a Hofmann degradation reaction.[1]

  • This reaction introduces the amino group at the C2 position, yielding the final product, 2-aminonicotinic acid.

  • The product is isolated, purified, and characterized. The overall yield is reported to be up to 29% with a purity of 98% (HPLC).[1]

Method 2: Synthesis of 2-Aminonicotinic Acid from 2-Chloro-3-trichloromethylpyridine

This protocol describes a two-step synthesis from 2-chloro-3-trichloromethylpyridine.[2]

Step 1: Synthesis of 2-Amino-3-trichloromethylpyridine

  • 2-Chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure.[2]

  • The reaction is carried out in a sealed reactor at a controlled temperature and pressure to facilitate the nucleophilic substitution of the chlorine atom.

Step 2: Hydrolysis to 2-Aminonicotinic Acid

  • The synthesized 2-amino-3-trichloromethylpyridine is hydrolyzed under alkaline conditions to form the 2-aminonicotinate salt.[2]

  • The pH of the solution is then adjusted to an acidic value to precipitate the 2-aminonicotinic acid.[2]

  • The solid product is collected by filtration, washed, and dried. This method is reported to have a total yield of up to 89.2% and a purity of up to 97%.[2]

Final Step: Acetylation of 2-Aminonicotinic Acid to this compound

This final step involves the N-acetylation of the amino group of 2-aminonicotinic acid. This protocol is a standard procedure for the acetylation of an aromatic amine.

  • Dissolution: In a round-bottom flask, dissolve 2-aminonicotinic acid (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

  • Addition of Acetylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, quench any excess acetic anhydride by the slow addition of water or methanol.

  • Isolation: The product, this compound, may precipitate out of the solution upon addition of water. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after adjusting the pH of the aqueous solution.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow_Method1 quinoline Quinoline oxidation Oxidation (NaClO₃, H₂SO₄, CuSO₄) quinoline->oxidation dicarboxylic_acid 2,3-Pyridinedicarboxylic Acid oxidation->dicarboxylic_acid dehydration Dehydration (Acetic Anhydride) dicarboxylic_acid->dehydration anhydride 2,3-Pyridinedicarboxylic Anhydride dehydration->anhydride ammonolysis Ammonolysis anhydride->ammonolysis hofmann Hofmann Degradation ammonolysis->hofmann amino_acid 2-Aminonicotinic Acid hofmann->amino_acid acetylation Acetylation (Acetic Anhydride) amino_acid->acetylation final_product 2-Acetamidonicotinic Acid acetylation->final_product

Caption: Workflow for the synthesis of this compound starting from quinoline.

Synthesis_Workflow_Method2 start_material 2-Chloro-3-trichloromethylpyridine amination Amination (Liquid Ammonia) start_material->amination intermediate 2-Amino-3-trichloromethylpyridine amination->intermediate hydrolysis Hydrolysis (Alkaline) intermediate->hydrolysis amino_acid 2-Aminonicotinic Acid hydrolysis->amino_acid acetylation Acetylation (Acetic Anhydride) amino_acid->acetylation final_product 2-Acetamidonicotinic Acid acetylation->final_product

Caption: Workflow for the synthesis of this compound from 2-chloro-3-trichloromethylpyridine.

References

Application Notes and Protocols for the Quantification of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Acetamidonicotinic acid in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound standard or sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • For formulation samples, perform an initial extraction with a suitable solvent, followed by dilution in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 90:10 v/v)[1][2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 265 nm.

  • Column Temperature: 30 °C.

c. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of a known standard concentration.

  • A calibration curve should be constructed using a series of standard solutions of known concentrations.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: General workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins[3].

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

c. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix.

LC-MS/MS Quantification Principle

cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) cluster_output Output lc Analyte Separation ion Ionization (ESI) lc->ion q1 Precursor Ion Selection (Q1) ion->q1 cid Collision-Induced Dissociation (Q2) q1->cid q3 Product Ion Selection (Q3) cid->q3 det Detection q3->det quant Quantification det->quant receptor Receptor enzyme1 Enzyme A receptor->enzyme1 Activation drug This compound (Analyte) drug->receptor pathway Signaling Cascade enzyme1->pathway response Cellular Response pathway->response

References

Application Notes and Protocols for 2-Acetamidonicotinic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Acetamidonicotinic acid is a synthetic organic compound with potential applications in biomedical research, particularly in the context of drug discovery and development. Its structural similarity to other nicotinic acid derivatives suggests possible roles in modulating cellular signaling pathways. These application notes provide a comprehensive overview of the theoretical use of this compound in cell culture-based assays, offering detailed protocols for researchers and scientists. It is important to note that specific experimental data on this compound is limited in publicly available literature. Therefore, the following protocols and data are presented as a generalized framework for a hypothetical acidic small molecule inhibitor, referred to as "Compound X," which can be adapted for this compound upon empirical validation.

Hypothetical Applications in Cancer Cell Lines

Based on the known effects of similar acidic molecules on cellular processes, "Compound X" (this compound) is hypothesized to exhibit anti-proliferative and pro-apoptotic effects on cancer cells. The proposed mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[1][2][3]

Data Presentation: Quantitative Analysis of "Compound X" Activity

The following table summarizes hypothetical quantitative data for the effects of "Compound X" on various cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally for this compound.

Cell LineAssay TypeParameter"Compound X" Concentration (µM)Result
HeLa (Cervical Cancer)MTTIC50 (48h)5050% inhibition of cell viability
A549 (Lung Cancer)MTTIC50 (48h)7550% inhibition of cell viability
MCF-7 (Breast Cancer)MTTIC50 (48h)6050% inhibition of cell viability
HeLaCaspase-3 ActivityFold Increase (24h)503.5-fold increase vs. control
A549Caspase-3 ActivityFold Increase (24h)752.8-fold increase vs. control
MCF-7Western Blotp-Akt/Akt ratio6060% decrease vs. control

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of "Compound X" on cancer cells.[4][5][6]

Materials:

  • Target cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "Compound X" (this compound) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "Compound X" in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Detection by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector caspase in apoptosis.[7]

Materials:

  • Treated cells (from a parallel experiment to the MTT assay)

  • Caspase-3 colorimetric assay kit

  • Lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with "Compound X" for the desired time (e.g., 24 hours), harvest the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.

  • Reaction Initiation: Add reaction buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is used to investigate the effect of "Compound X" on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[2][3]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-40 µg of protein from each lysate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream Downstream Effectors pAkt->Downstream Activation CompoundX Compound X (this compound) CompoundX->PI3K Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by "Compound X".

G start Start seed Seed Cells in 96-well Plates start->seed treat Treat with 'Compound X' seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell-Based Assay (MTT, Caspase, etc.) incubate->assay read Read Results (e.g., Absorbance) assay->read analyze Data Analysis (IC50, etc.) read->analyze end End analyze->end

Caption: General experimental workflow for assessing "Compound X".

G Concentration Increasing 'Compound X' Concentration Viability Decreased Cell Viability Concentration->Viability Apoptosis Increased Apoptosis Concentration->Apoptosis Signaling Inhibition of Pro-Survival Signaling Concentration->Signaling

Caption: Logical diagram of "Compound X" dose-response.

References

The Versatility of 2-Acetamidonicotinic Acid: A Scaffold for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Acetamidonicotinic acid, a derivative of nicotinic acid, presents a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While its direct use in marketed pharmaceuticals is not widely documented, its chemical structure, featuring a carboxylic acid, an acetamido group, and a pyridine ring, offers multiple avenues for chemical modification. This allows for the exploration of a broad chemical space in the pursuit of new drug candidates. This document outlines potential applications, synthetic protocols, and theoretical signaling pathway interactions based on the chemical reactivity of this compound.

Introduction

Nicotinic acid and its derivatives have long been a source of inspiration for medicinal chemists, leading to the development of drugs for a variety of conditions. This compound, as a substituted pyridine, is a valuable building block in pharmaceutical synthesis. The presence of three distinct functional groups—a carboxylic acid amenable to amidation and esterification, a secondary amide that can be hydrolyzed or modified, and a pyridine core that can influence solubility and target interaction—makes it a molecule of interest for generating libraries of compounds for biological screening.

Potential Therapeutic Applications

Based on the structural motifs that can be derived from this compound, it is a promising starting material for the synthesis of compounds targeting a range of biological activities:

  • Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for various enzymes, such as kinases, proteases, and polymerases, where the pyridine core can act as a hinge-binding motif and the appended functionalities can be tailored to interact with specific pockets of the enzyme active site.

  • Receptor Antagonists/Agonists: Modification of the carboxylic acid and acetamido groups can lead to the synthesis of ligands that interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Antimicrobial Agents: The pyridine ring is a common feature in many antimicrobial compounds. Derivatives of this compound could be explored for their potential antibacterial or antifungal properties.

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound. These are intended as a starting point for researchers, and specific reaction conditions may need to be optimized.

Protocol 1: Amide Synthesis via Acyl Chloride

This protocol describes the conversion of the carboxylic acid moiety to an amide.

1. Formation of the Acyl Chloride:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.
  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Amide Formation:

  • Dissolve the crude acyl chloride in anhydrous DCM.
  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.
  • Stir the reaction at room temperature for 4-12 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ester Synthesis

This protocol details the esterification of the carboxylic acid group.

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: N-Deacetylation

This protocol describes the removal of the acetyl group to yield 2-aminonicotinic acid, which can be a precursor for further derivatization.

  • Suspend this compound (1.0 eq) in a solution of aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and stir for 8-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and adjust the pH to neutral (pH ~7) with a base, such as aqueous sodium hydroxide.

  • The product, 2-aminonicotinic acid, may precipitate and can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

Data Presentation

As no specific experimental data for the biological activity of this compound derivatives could be found in the public domain, a table of hypothetical IC50 values is presented below to illustrate how such data could be structured. These values are for illustrative purposes only.

Compound IDTarget EnzymeIC50 (nM)
This compound Kinase A>10,000
Amide Derivative 1 Kinase A5,200
Ester Derivative 1 Kinase A8,500
Amide Derivative 2 (Optimized) Kinase A75
Ester Derivative 2 (Optimized) Kinase A250

Visualizations

The following diagrams illustrate potential synthetic pathways and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

Synthetic_Workflow A This compound B Acyl Chloride Intermediate A->B Oxalyl Chloride D Ester Derivatives A->D Alcohol, Acid Catalyst E 2-Aminonicotinic Acid A->E Acid Hydrolysis C Amide Derivatives B->C Amine, Base F Further Derivatization E->F Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Ligand External Ligand Ligand->Receptor Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate Substrate Kinase_B->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Derivative of This compound Inhibitor->Kinase_B inhibits

Application Notes and Protocols: 2-Acetamidonicotinic Acid in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the role of 2-acetamidonicotinic acid in metabolic pathway analysis has revealed a significant lack of available scientific literature, quantitative data, and established experimental protocols. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

Our extensive investigation into scientific databases and literature did not yield any evidence to suggest that this compound is a recognized metabolite within the well-established tryptophan-kynurenine pathway. The known metabolites of this pathway, which accounts for the degradation of the majority of dietary tryptophan, include kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, and quinolinic acid.[1][2][3][4][5] this compound is not mentioned as an intermediate or a final product in the detailed descriptions of this metabolic route.

Furthermore, our search for quantitative data regarding the concentration of this compound in any biological samples (e.g., plasma, urine, tissue) was unsuccessful. Consequently, no data tables summarizing such information can be provided.

Similarly, specific experimental protocols for the detection and quantification of this compound in biological matrices are not available in the reviewed literature. While general methods for the analysis of organic acids and other metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are well-documented, protocols tailored to the unique physicochemical properties of this compound have not been published.[6]

Finally, no information was found concerning the involvement of this compound in any signaling pathways or other specific metabolic functions.

Based on the current body of scientific literature, this compound does not appear to be a significant or recognized player in metabolic pathway analysis, particularly in the context of the tryptophan-kynurenine pathway. The absence of quantitative data, specific analytical methods, and defined biological roles prevents the development of the detailed Application Notes and Protocols requested.

Further research would be required to first establish the presence and potential relevance of this compound in biological systems before standardized protocols for its analysis and application in metabolic studies can be developed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-acetamidonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, ultimately helping to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the acetylation of 2-aminonicotinic acid using an acetylating agent, most commonly acetic anhydride. The reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenger for the acetic acid byproduct.

Q2: My yield of this compound is consistently low. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by insufficient reagent, suboptimal reaction temperature, or short reaction times. Impure starting materials, particularly the 2-aminonicotinic acid, can also lead to lower yields and the formation of side products. Additionally, losses during the work-up and purification steps, such as recrystallization, can significantly impact the final isolated yield.

Q3: I am observing an unexpected side product in my reaction mixture. What could it be?

When acetylating a molecule containing both an amino and a carboxylic acid group, such as 2-aminonicotinic acid, there is a possibility of forming a mixed anhydride. This occurs when the carboxylic acid group reacts with acetic anhydride. The presence of pyridine as a base generally favors the acetylation of the more nucleophilic amino group. However, under certain conditions, the formation of byproducts is possible.

Q4: What is the best method to purify the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield of isolated product after reaction. Incomplete Reaction: The starting material has not been fully consumed.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. - Increase Reaction Temperature: Gently heating the reaction mixture may drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures. - Check Reagent Stoichiometry: Ensure an adequate excess of acetic anhydride is used. A common molar ratio is 1:1.5 to 1:2 of 2-aminonicotinic acid to acetic anhydride.
Impure Starting Material: The 2-aminonicotinic acid may contain impurities that interfere with the reaction.- Purify Starting Material: Recrystallize the 2-aminonicotinic acid before use. - Verify Purity: Check the melting point and spectroscopic data (e.g., NMR, IR) of the starting material to confirm its identity and purity.
Losses During Work-up/Purification: Significant amounts of product are lost during extraction, washing, or recrystallization steps.- Optimize Recrystallization: Carefully select the recrystallization solvent to maximize product recovery. Use a minimal amount of hot solvent to dissolve the product. - Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product. Incomplete Reaction: As described above.Refer to the "Incomplete Reaction" solutions in the "Low Product Yield" table.
Broad melting point range of the final product. Presence of Impurities: The product is contaminated with byproducts or residual starting materials.- Improve Purification: Perform a second recrystallization. Consider using a different solvent system. - Wash Thoroughly: During the work-up, ensure the product is thoroughly washed to remove any soluble impurities.
Oily or sticky product instead of a crystalline solid. Incomplete removal of solvent or presence of low-melting impurities. - Dry Thoroughly: Ensure the product is completely dry from the recrystallization solvent. Use a vacuum oven if necessary. - Trituration: Try triturating the oily product with a solvent in which the desired product is insoluble but the impurities are soluble.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminonicotinic acid (1.0 equivalent) in pyridine (5-10 mL per gram of starting material).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane (or ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, acetone/water).

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction Pathway

Reaction_Pathway 2-Aminonicotinic_acid 2-Aminonicotinic Acid 2-Acetamidonicotinic_acid This compound 2-Aminonicotinic_acid->2-Acetamidonicotinic_acid Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->2-Acetamidonicotinic_acid Pyridine Pyridine Pyridine->2-Acetamidonicotinic_acid Catalyst Acetic_acid Acetic Acid (byproduct)

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Stoichiometry incomplete->check_reagents check_sm_purity Check Starting Material Purity complete->check_sm_purity impure_sm Impure Starting Material check_sm_purity->impure_sm No pure_sm Starting Material is Pure check_sm_purity->pure_sm Yes purify_sm Purify Starting Material impure_sm->purify_sm check_workup Review Work-up & Purification pure_sm->check_workup optimize_recryst Optimize Recrystallization check_workup->optimize_recryst

Caption: Troubleshooting Workflow for Low Yield.

Technical Support Center: 2-Acetamidonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Acetamidonicotinic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the standard method for synthesizing this compound?

The most common and direct method is the acetylation of 2-Aminonicotinic acid.[1] This reaction typically involves treating the starting amine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a suitable solvent and occasionally a catalyst.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The starting material, 2-Aminonicotinic acid, may still be present.

    • Solution: Increase the reaction temperature or prolong the reaction time. Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. Consider adding a slight excess of the acetylating agent.

  • Purity of Starting Material: The 2-Aminonicotinic acid used may contain impurities that inhibit the reaction.

    • Solution: Ensure the starting material is pure and dry. Verify its identity and purity using analytical methods like NMR or melting point analysis.[2][][4]

  • Product Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, reverting it to the starting amine.[5]

    • Solution: Maintain a neutral or near-neutral pH during the workup and purification steps. Use mild quenching agents and avoid prolonged exposure to strong acids or bases.

  • Mechanical Losses: Significant product loss can occur during transfer, filtration, or purification steps.

    • Solution: Optimize the workup procedure to minimize transfers. Ensure the chosen recrystallization solvent provides good recovery.

Q3: How can I effectively monitor the reaction's progress?

Reaction progress is best monitored using thin-layer chromatography (TLC). Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) that clearly separates the starting material (2-Aminonicotinic acid), the product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.

Q4: I am observing an unexpected byproduct. What could it be?

An unexpected spot on the TLC or peak in an analytical run could be due to several possibilities:

  • Diacetylation: If the reaction conditions are too harsh, a second acetyl group could potentially be added, though this is less common for this substrate.

  • Degradation: High temperatures can lead to the degradation of the pyridine ring or decarboxylation.

  • Hydrolysis Product: As mentioned, if the workup involves water and non-neutral pH, the observed byproduct could be the starting amine.[5][6]

To identify the byproduct, isolate it using column chromatography and characterize it using mass spectrometry and NMR spectroscopy.

Q5: The isolated product is a sticky oil or an amorphous solid instead of a crystalline powder. How can I improve its physical form?

Obtaining a crystalline solid can be challenging. The following techniques may improve the product's physical form:

  • Recrystallization: Experiment with various solvent systems. Start with a solvent in which the compound is soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, water, or mixtures like ethyl acetate/hexane.

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or dicyclohexylammonium salt) can often induce crystallization.[7] The pure acid can then be regenerated by careful acidification.

  • Trituration: Stirring the sticky solid with a solvent in which it is insoluble (like diethyl ether or hexanes) can sometimes wash away impurities and induce crystallization.

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their potential impact.

ParameterCondition ACondition BGeneral Observation & Recommendation
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetic anhydride is generally preferred as it is less corrosive and the acetic acid byproduct is easier to handle than the HCl generated from acetyl chloride.
Solvent Glacial Acetic AcidPyridineAcetic acid can serve as both a solvent and a catalyst. Pyridine can act as a base to scavenge the acid byproduct but can be difficult to remove. A non-protic solvent like THF may also be considered.
Temperature Room Temperature (20-25°C)Reflux (80-120°C)The reaction is often slow at room temperature. Heating is typically required for a reasonable reaction rate, but excessive heat can lead to byproduct formation. Optimization is key.
Reaction Time 1-2 hours6-12 hoursMonitor by TLC to determine the optimal time. Longer times may not necessarily increase yield and could lead to degradation.
Stoichiometry 1.1 equivalents Ac₂O2.0 equivalents Ac₂OA small excess (1.1-1.5 eq.) of the acetylating agent is usually sufficient. A large excess can complicate purification.

Experimental Protocols

Standard Protocol for Acetylation of 2-Aminonicotinic Acid

This protocol provides a general procedure that can be optimized.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Aminonicotinic acid (1.0 eq.).

  • Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Begin stirring and then add acetic anhydride (1.2 eq.) dropwise.

  • Heating: Heat the reaction mixture to 80-100°C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress every hour using TLC until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring to precipitate the product and quench excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visual Guides

Reaction Scheme

Reaction_Scheme cluster_main Synthesis of this compound start 2-Aminonicotinic Acid product This compound start->product Acetic Anhydride Glacial Acetic Acid, Δ

Caption: Chemical transformation from starting material to product.

General Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup (2-Aminonicotinic Acid, Acetic Acid) B 2. Add Acetylating Agent (Acetic Anhydride) A->B C 3. Heat & React (Monitor by TLC) B->C D 4. Quench Reaction (Ice Water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization) E->F G 7. Final Product (Dry & Characterize) F->G

Caption: Step-by-step procedure from reaction setup to final product.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield CheckTLC Starting Material Present in TLC? Start->CheckTLC ImpureProduct Product Looks Impure/Sticky? CheckTLC->ImpureProduct No IncreaseTimeTemp Action: Increase Reaction Time / Temperature CheckTLC->IncreaseTimeTemp Yes Recrystallize Action: Optimize Recrystallization ImpureProduct->Recrystallize Yes CheckWorkup Action: Review Workup pH & Procedure ImpureProduct->CheckWorkup No CheckPurity Action: Check Starting Material Purity IncreaseTimeTemp->CheckPurity If no improvement

Caption: A logical guide to troubleshooting low reaction yields.

References

Improving solubility of 2-Acetamidonicotinic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 2-Acetamidonicotinic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic compound. Its structure, containing a carboxylic acid group, suggests that its solubility is highly dependent on pH. It is generally poorly soluble in water at neutral and acidic pH but will exhibit significantly increased solubility in basic conditions.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?

A2: The most common issue is attempting to dissolve the compound directly into a neutral or acidic buffer. As a weak acid, this compound requires deprotonation of its carboxylic acid group to become a more soluble salt. This is achieved by increasing the pH of the solution.

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, using an organic solvent is a highly effective method. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar organic compounds.[1][2] Ethanol can also be used, though it may be a less powerful solvent for this particular molecule compared to DMSO.[3] These stock solutions can then be diluted into your aqueous experimental medium, but be mindful of the final solvent concentration to avoid affecting your experiment.

Q4: My compound precipitates when I add my DMSO stock to my aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the solvent composition changes from organic to mostly aqueous. To troubleshoot this:

  • Lower the stock concentration: A more dilute stock solution may prevent the compound from exceeding its solubility limit upon dilution.

  • Increase the final DMSO concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the final DMSO concentration.

  • Adjust the pH of the aqueous buffer: Increasing the pH of the final buffer (e.g., to pH 8.0 or higher) can help keep the compound in its more soluble, deprotonated form.

  • Add the stock solution slowly while vortexing: This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Powder won't dissolve in water or neutral buffer. The compound is in its poorly soluble, protonated (acidic) form.Increase the pH of the solution by adding a base like Sodium Hydroxide (NaOH). See Protocol 1 .
Compound dissolves in base but precipitates when buffer pH is adjusted to neutral. The compound is returning to its less soluble protonated form as the pH is lowered.The final pH of the working solution may be too low. Consider if your experiment can be performed at a slightly more basic pH where the compound remains soluble.
Compound precipitates after diluting a DMSO stock solution into an aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.Decrease the concentration of the stock solution, add the stock to the buffer slowly with vigorous mixing, or increase the pH of the final aqueous buffer. See Protocol 2 .
Solubility seems inconsistent between experiments. Factors like temperature, exact pH, and buffer composition can influence solubility.Standardize your dissolution protocol. Ensure temperature and pH are consistent. Use a freshly prepared solution for each experiment.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound are not widely published. However, the solubility of structurally related compounds like nicotinic acid and other carboxylic acids provides a useful reference. The following table summarizes general solubility expectations.

SolventExpected SolubilityRationale / Comments
Water (pH < 5) Very LowThe carboxylic acid is protonated, leading to low aqueous solubility.
Water (pH > 8) HighThe carboxylic acid is deprotonated to its carboxylate salt form, which is much more polar and water-soluble.[4][5][6]
Ethanol Moderately SolubleEthanol is a polar protic solvent that can engage in hydrogen bonding. Solubility can often be increased with heating.[3]
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2][7]

Experimental Protocols

Protocol 1: Dissolution in Aqueous Solution via pH Adjustment

This method is suitable for preparing a fresh working solution where an organic co-solvent is not desired.

  • Weigh the required amount of this compound powder.

  • Add a volume of purified water that is less than your final desired volume (e.g., 80% of the final volume).

  • Stir the suspension. The powder will not dissolve completely at this stage.

  • Slowly add a low-molarity base (e.g., 0.1 M or 1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Continue adding base until the solid completely dissolves. The pH will likely be > 8.0.

  • Adjust to Final Volume and pH: Once dissolved, add your concentrated buffer stock and bring the solution to the final desired volume with purified water. If necessary, carefully adjust the pH downwards with a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH is lowered too much. The final pH should be kept as high as experimentally tolerable to ensure solubility.

Protocol 2: Preparation of a Concentrated Stock in DMSO

This is the recommended method for most applications, as it allows for the preparation of a high-concentration stock that can be stored and diluted as needed.

  • Weigh the desired amount of this compound into a suitable vial (e.g., a glass vial with a PTFE-lined cap).

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 50 mM).

  • Mix thoroughly to dissolve the compound. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Ensure the solid is completely dissolved before use.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • To Use: Dilute the stock solution into your final experimental buffer. It is critical to add the DMSO stock to the buffer (not the other way around) and to mix immediately and vigorously to prevent precipitation.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Need to dissolve This compound q_organic Is an organic co-solvent (e.g., DMSO) acceptable in the experiment? start->q_organic prep_dmso Prepare concentrated stock solution in DMSO. (See Protocol 2) q_organic->prep_dmso Yes prep_aqueous Use aqueous dissolution via pH adjustment. (See Protocol 1) q_organic->prep_aqueous No q_precip Does compound precipitate when stock is diluted into aqueous buffer? prep_dmso->q_precip success Success: Compound is dissolved q_precip->success No adjust_protocol Troubleshoot: - Lower stock concentration - Add stock slowly with mixing - Increase buffer pH q_precip->adjust_protocol Yes adjust_protocol->prep_dmso q_ph_ok Is the required basic pH compatible with the experiment? prep_aqueous->q_ph_ok q_ph_ok->success Yes fail Failure: Consider alternative formulation or compound q_ph_ok->fail No

Caption: Workflow for selecting a dissolution method.

G cluster_1 Principle of pH-Dependent Solubility low_ph Low pH (e.g., pH 4) Acidic Environment protonated R-COOH (Protonated Form) - Neutral Charge - Poorly Water Soluble low_ph->protonated Equilibrium Favors high_ph High pH (e.g., pH 9) Basic Environment deprotonated R-COO⁻ + H⁺ (Deprotonated Salt Form) - Negative Charge - Highly Water Soluble high_ph->deprotonated Equilibrium Favors protonated->deprotonated + OH⁻ (Add Base) deprotonated->protonated + H⁺ (Add Acid)

Caption: Effect of pH on the ionization and solubility.

References

Technical Support Center: Synthesis of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetamidonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the acetylation of 2-aminonicotinic acid using an acetylating agent, most commonly acetic anhydride, often in the presence of a base such as pyridine. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.[1]

Q2: What are the most common side reactions to be aware of during this synthesis?

Researchers should be vigilant for several potential side reactions that can affect the yield and purity of the final product. These include:

  • Hydrolysis: The amide bond in the product, this compound, can be susceptible to hydrolysis, reverting back to the starting material, 2-aminonicotinic acid. This can be catalyzed by the presence of water and either acidic or basic conditions.

  • Decarboxylation: While generally requiring elevated temperatures, decarboxylation of the nicotinic acid ring system is a potential side reaction, leading to the loss of the carboxylic acid group.

  • Diacetylation: It is possible for a second acetyl group to react with the carboxylic acid group of either the starting material or the product to form a mixed anhydride. This is more likely to occur with a large excess of acetic anhydride and elevated temperatures.

  • Polymerization: Although less common under controlled conditions, the formation of polymeric byproducts can occur, especially at higher temperatures.

  • Reaction of Pyridine with Acetic Anhydride: Pyridine can react with acetic anhydride to form N-acetylpyridinium species, which can complicate the reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed acetic anhydride).2. Insufficient reaction temperature or time.3. Inefficient stirring leading to a heterogeneous reaction mixture.1. Use freshly opened or distilled acetic anhydride. Ensure pyridine is dry.2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, consider a modest increase in temperature, while being mindful of potential side reactions.3. Ensure vigorous stirring to maintain a homogeneous solution or suspension.
Presence of Starting Material (2-Aminonicotinic Acid) in the Final Product 1. Incomplete reaction.2. Hydrolysis of the product during workup or purification.1. Increase the reaction time or the stoichiometry of acetic anhydride. The use of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can also drive the reaction to completion.2. During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any remaining acid and minimize product hydrolysis. Avoid prolonged exposure to strongly acidic or basic conditions.
Formation of an Unknown, Less Polar Byproduct 1. Diacetylation leading to the formation of a mixed anhydride.2. Formation of N-acetylpyridinium adducts.1. Use a smaller excess of acetic anhydride. Maintain a moderate reaction temperature.2. After the reaction is complete, quenching with methanol can help to decompose these adducts.
Product is Difficult to Purify or Crystallize 1. Presence of polymeric byproducts.2. Contamination with acetic acid or pyridine.1. Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude material. If this fails, column chromatography may be necessary.2. During workup, wash the organic extract thoroughly with saturated sodium bicarbonate solution to remove acetic acid and with dilute copper sulfate solution to remove pyridine. Co-evaporation with toluene can also help to remove residual pyridine.[1]
Evidence of Decarboxylation (e.g., from Mass Spectrometry) 1. Excessive reaction temperature.1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long heating times.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method for the acetylation of 2-aminonicotinic acid.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminonicotinic acid (1.0 equivalent) in anhydrous pyridine.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of methanol to consume any excess acetic anhydride.

  • Remove the pyridine and other volatiles under reduced pressure. Co-evaporate with toluene to ensure complete removal of pyridine.[1]

  • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

To aid in understanding the chemical processes and potential issues, the following diagrams are provided.

Synthesis_Pathway 2-Aminonicotinic Acid 2-Aminonicotinic Acid This compound This compound 2-Aminonicotinic Acid->this compound Acetic Anhydride, Pyridine Mixed Anhydride Mixed Anhydride 2-Aminonicotinic Acid->Mixed Anhydride Acetic Anhydride (excess) This compound->2-Aminonicotinic Acid Hydrolysis Decarboxylated Product Decarboxylated Product This compound->Decarboxylated Product Heat Pyridine + Acetic Anhydride Pyridine + Acetic Anhydride N-Acetylpyridinium Adduct N-Acetylpyridinium Adduct Pyridine + Acetic Anhydride->N-Acetylpyridinium Adduct

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Synthesis Start Synthesis Reaction Monitoring (TLC) Reaction Monitoring (TLC) Start Synthesis->Reaction Monitoring (TLC) Workup Workup Reaction Monitoring (TLC)->Workup Incomplete Reaction Incomplete Reaction Reaction Monitoring (TLC)->Incomplete Reaction Starting material remains Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Low Yield Low Yield Purification->Low Yield Low recovery Impure Product Impure Product Characterization->Impure Product Unexpected signals Review Workup & Purification Review Workup & Purification Low Yield->Review Workup & Purification Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Identify Side Products Identify Side Products Impure Product->Identify Side Products

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 2-Acetamidonicotinic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamidonicotinic acid. The information provided is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The most common degradation pathway is the hydrolysis of the acetamido group.

Q2: What is the primary degradation product I should be looking for?

A2: The primary degradation product is likely 2-aminonicotinic acid, formed via the hydrolysis of the acetamido group. Depending on the conditions, further degradation of the nicotinic acid ring may occur.

Q3: What solvents are recommended for preparing stock solutions of this compound?

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but freeze-thaw stability should be assessed.

Q5: I am observing unexpected peaks in my HPLC analysis. What could they be?

A5: Unexpected peaks could be degradation products, impurities from the starting material, or artifacts from the analytical method itself. The primary expected degradation product is 2-aminonicotinic acid. Other minor peaks could result from further degradation of the nicotinic acid ring structure under harsh conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the parent compound peak and the appearance of new peaks in HPLC analysis shortly after solution preparation.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate pH The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[2][3][4] Ensure the pH of your solution is near neutral if possible. If your experimental conditions require acidic or basic pH, be aware that this will likely accelerate degradation. Consider performing a pH stability profile to understand the rate of degradation at different pH values.
High Temperature Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. Prepare and store solutions at low temperatures (e.g., on ice) and avoid prolonged exposure to ambient or higher temperatures.
Light Exposure Nicotinic acid and its derivatives can be susceptible to photodegradation.[5] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
Presence of Oxidizing Agents While the acetamido group is not highly susceptible to oxidation, the nicotinic acid ring can be. Avoid using solvents or reagents that may contain peroxides or other oxidizing species.
Issue 2: Poor Solubility or Precipitation of this compound
  • Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed over time.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent The solubility of nicotinic acid varies significantly between solvents.[1] If you are experiencing solubility issues, consider trying alternative solvents. A good starting point would be to test solubility in water, ethanol, methanol, and DMSO.
Concentration Too High You may be exceeding the solubility limit of the compound in the chosen solvent. Try preparing a more dilute solution.
Temperature Effects Solubility is often temperature-dependent. Gentle warming and sonication may help to dissolve the compound. However, be mindful of potential thermal degradation.
pH Effects The carboxylic acid group on the nicotinic acid ring means that the compound's charge state, and therefore its solubility, will be pH-dependent. Adjusting the pH may improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature and collect samples at various time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Thermal Degradation:

    • Incubate the stock solution at 80°C and collect samples at various time points (e.g., 0, 24, 48, and 72 hours).

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]

    • Place a control sample wrapped in aluminum foil next to the exposed sample.

    • Collect samples at various time points.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
  • Monitor for the decrease in the peak area of this compound and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or determined by UV scan)
Injection Volume 10 µL

Note: This method will likely need to be optimized for your specific instrumentation and to achieve the best separation of all relevant peaks.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Various Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze Analyze by Stability-Indicating HPLC Method sample->analyze neutralize->analyze data Evaluate Data for Degradation analyze->data

Caption: Workflow for a forced degradation study.

G cluster_pathway Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 2-Aminonicotinic Acid hydrolysis->product1 product2 Acetic Acid hydrolysis->product2 further_degradation Further Degradation (e.g., Ring Opening) product1->further_degradation small_molecules Smaller, Unidentified Molecules further_degradation->small_molecules

Caption: Potential degradation pathway via hydrolysis.

References

Technical Support Center: 2-Acetamidonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor yield in the synthesis of 2-Acetamidonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound?

The most common and direct method is the N-acetylation of 2-Aminonicotinic acid. This is typically achieved using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in this reaction typically stem from three main areas: incomplete reaction, product loss during aqueous workup due to hydrolysis, or inefficient purification. Each of these issues is addressed in detail in the Troubleshooting Guides below.

Q3: What are the critical side reactions to be aware of?

The primary side reaction is the hydrolysis of the amide bond in the product, this compound, which reverts it to the starting material, 2-Aminonicotinic acid.[1][2] This is particularly problematic during workup or purification if the pH is strongly acidic or basic, especially when combined with heat.

Q4: The starting material, 2-Aminonicotinic acid, is described as stable. Could it still be a source of problems?

While 2-Aminonicotinic acid is generally stable under normal temperature and pressure, its purity is crucial.[3][4] Impurities can interfere with the reaction. Always verify the purity of the starting material via techniques like melting point analysis or NMR spectroscopy before beginning the synthesis. The reported melting point is around 295-297 °C.[5][]

Q5: My final product is a sticky, oily substance instead of the expected solid. What should I do?

A sticky or oily product often indicates the presence of impurities or residual solvent. This can hinder crystallization. Refer to the "Issue: Product is Oily or Fails to Crystallize" troubleshooting guide for detailed purification strategies, such as solvent screening and alternative purification methods.[7]

Troubleshooting Guides

Issue 1: Incomplete Reaction (High Levels of Starting Material Detected)

If analysis of your crude product (e.g., by TLC or NMR) shows a significant amount of unreacted 2-Aminonicotinic acid, the reaction has not gone to completion.

cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Yield: Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK acetic_anhydride Is Acetic Anhydride fresh? (Hydrolyzes over time) check_reagents->acetic_anhydride stoichiometry Is mole ratio correct? (Use slight excess of Ac₂O) check_reagents->stoichiometry re_run 3. Re-run Reaction with Adjustments check_conditions->re_run Conditions Identified temp Was temperature adequate? check_conditions->temp time Was reaction time sufficient? check_conditions->time solvent Was the solvent appropriate and dry? check_conditions->solvent success Successful Conversion re_run->success

Caption: Troubleshooting flowchart for an incomplete acetylation reaction.

Possible Cause Recommended Solution
Degraded Acetylating Agent Acetic anhydride can hydrolyze to acetic acid upon storage. Use a fresh bottle or distill it prior to use.
Incorrect Stoichiometry The amino group can be protonated by the carboxylic acid, reducing its nucleophilicity. Use a slight excess (1.1 to 1.5 equivalents) of acetic anhydride.
Insufficient Temperature The reaction may be too slow at room temperature. Consider gentle heating to 40-60 °C to increase the reaction rate. Monitor for side reactions.
Inappropriate Solvent 2-Aminonicotinic acid has limited solubility in many organic solvents. Glacial acetic acid or pyridine are often effective solvents for this reaction as they can dissolve the starting material and act as a catalyst or base scavenger.
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Aminonicotinic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Add acetic anhydride (1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C with stirring. The suspension should gradually become a clear solution as the reaction progresses.

  • Maintain the temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water (10x the volume of the reaction mixture) to precipitate the product and quench excess acetic anhydride.

  • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum. The expected melting point of this compound is 170-172 °C.[8]

Issue 2: Product Loss During Aqueous Workup

A significant drop in yield after the workup and isolation steps often points to product decomposition. The amide in this compound is susceptible to hydrolysis back to the starting amine under harsh pH conditions.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis product This compound (Product) sm 2-Aminonicotinic Acid (Starting Material) product->sm Protonation of carbonyl, attack by H₂O product->sm Nucleophilic attack by OH⁻ on carbonyl H3O H₃O⁺ (e.g., strong acid workup) H3O->product OH OH⁻ (e.g., basic wash) OH->product

Caption: Pathways for acid and base-catalyzed hydrolysis of the product.

Parameter Problem Recommended Action
pH Control Using strong acids or bases (e.g., HCl, NaOH) to adjust pH during extraction or washing can catalyze amide hydrolysis, especially with heating.Avoid strong acids/bases. If an aqueous wash is needed, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize excess acid, keeping the temperature low. The pKa of the carboxylic acid is predicted to be around 1.49.[8]
Temperature Heating the product while in an aqueous acidic or basic solution dramatically accelerates the rate of hydrolysis.Perform all aqueous workup steps at room temperature or below (e.g., using an ice bath). Avoid heating to dissolve the product for extraction.
Exposure Time Prolonged contact with aqueous acidic or basic phases increases the extent of hydrolysis.Minimize the time the product is in contact with aqueous layers. Separate layers promptly during extractions.
  • Following the reaction, cool the mixture and pour it into cold water as described previously.

  • Filter the crude solid. Instead of washing with plain water, wash the solid with a small amount of cold, dilute sodium bicarbonate solution, followed by a final wash with cold deionized water to remove any residual salts.

  • Recrystallization:

    • Select an appropriate solvent system. A mixture of ethanol and water is often effective.

    • Dissolve the crude, dry product in a minimum amount of hot ethanol.

    • While hot, add water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Filter the purified crystals and dry them under vacuum.

Issue 3: Product is Oily or Fails to Crystallize

This issue usually arises from impurities acting as "eutectic melters" or the presence of residual solvent.

start Crude Product is Oily/Sticky triturate Triturate with a non-polar solvent (e.g., Hexane, Ether) start->triturate check_solid Does it solidify? triturate->check_solid recrystallize Filter solid and Recrystallize check_solid->recrystallize  Yes column Purify via Column Chromatography check_solid->column  No

Caption: Decision-making process for purifying a non-solid product.

Technique Description When to Use
Trituration The oily product is stirred or ground with a solvent in which it is insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether can be effective. This process can often induce crystallization.This is the first method to try for an oily product. It is fast and can remove non-polar impurities and residual acetic acid.
Solvent Screening for Recrystallization If a standard solvent system fails, a systematic screen should be performed. Test solubility in small amounts of various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, water) both at room temperature and when heated.When the standard recrystallization protocol fails to yield a pure, crystalline solid.
Column Chromatography For very impure samples or when crystallization fails, silica gel column chromatography can be used. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.This is a final resort as it is more time-consuming and can lead to some product loss on the column.

References

Technical Support Center: Refining Purification Techniques for 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of 2-Acetamidonicotinic acid. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the acetylation of 2-aminonicotinic acid with an acetylating agent like acetic anhydride. Potential impurities include:

  • Unreacted 2-aminonicotinic acid: Incomplete acetylation can leave residual starting material.

  • Di-acetylated product: Over-acetylation can lead to the formation of a di-acetylated byproduct.

  • Acetic acid: A common byproduct of the acetylation reaction.

  • Color impurities: Often arise from the starting materials or side reactions during synthesis.

Q2: What are the general solubility characteristics of this compound?

A2: As an N-acetylated amino acid derivative, this compound is expected to have moderate polarity. Its solubility in various solvents can be generalized as follows:

  • Soluble in: Polar protic solvents like methanol, ethanol, and water (especially when heated). It may also be soluble in polar aprotic solvents like DMSO and DMF.

  • Slightly soluble to insoluble in: Non-polar organic solvents such as hexanes, toluene, and diethyl ether.

A successful recrystallization often relies on finding a solvent or solvent system where the compound is highly soluble when hot and sparingly soluble when cold.

Q3: Which purification techniques are most effective for this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent can be found. Mixed-solvent systems are frequently effective.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions and heat to reflux. If the product still doesn't dissolve, the solvent is likely unsuitable.
Product "oils out" (forms a liquid layer instead of crystals) Solution is supersaturated at a temperature above the product's melting point; Cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease saturation. Allow the solution to cool more slowly.
No crystals form upon cooling Solution is not sufficiently saturated; Supersaturation.If the solution is not saturated, evaporate some of the solvent. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used; Crystals were filtered before crystallization was complete; Product is significantly soluble in the cold solvent.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are colored Colored impurities are present.Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product does not elute from the column Eluent is not polar enough; Product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). If the product is a carboxylic acid, adding a small amount of acetic acid to the eluent can help protonate the carboxyl group and reduce its affinity for the silica gel.
Poor separation of product and impurities Incorrect eluent system; Column was not packed properly.Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurity spots. Ensure the column is packed uniformly to avoid channeling.
Product elutes too quickly (with the solvent front) Eluent is too polar.Decrease the polarity of the eluent system.
Streaking or tailing of the product band Sample was overloaded on the column; Interaction of the carboxylic acid group with the silica gel.Use a larger column or load less sample. Add a small amount of acetic acid to the eluent to suppress deprotonation of the carboxylic acid.

Experimental Protocols

General Recrystallization Protocol (Single Solvent)
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

General Silica Gel Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between this compound and its impurities. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Further Purification Needed purity_check->column_chromatography Further Purification Needed pure_product Pure this compound purity_check->pure_product Purity Confirmed Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield no_elution Product Doesn't Elute start->no_elution poor_separation Poor Separation start->poor_separation solution1 Re-dissolve, add more 'good' solvent, cool slowly oiling_out->solution1 solution2 Induce crystallization (scratching, seed crystal) no_crystals->solution2 solution3 Concentrate mother liquor, minimize washing low_yield->solution3 solution4 Increase eluent polarity, add acetic acid no_elution->solution4 solution5 Optimize eluent with TLC, repack column poor_separation->solution5

Technical Support Center: 2-Acetamidonicotinic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Acetamidonicotinic acid.

Troubleshooting Guide

Q: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A: The most common impurities in the synthesis of this compound from 2-Aminonicotinic acid are:

  • Unreacted 2-Aminonicotinic acid: This is often the primary impurity, especially if the acetylation reaction did not go to completion.

  • Acetic Anhydride and Acetic Acid: Residual reagents from the acetylation step.

  • Diacetylated byproducts: While less common, over-acetylation can sometimes occur.

  • Hydrolyzed product: The amide bond in this compound can be susceptible to hydrolysis back to 2-Aminonicotinic acid, particularly under acidic or basic conditions at elevated temperatures.

Q: I'm having trouble getting my this compound to crystallize. It keeps oiling out. What can I do?

A: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. Here are several strategies to address this:

  • Solvent Selection: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot and insoluble when cold, such as ethanol, methanol, or water. A two-solvent system, like ethanol/water or ethyl acetate/heptane, can also be effective.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Reduce Impurity Load: If the product is very impure, a preliminary purification step, such as an acid-base extraction, may be necessary before attempting recrystallization.

Q: My column chromatography separation of this compound is showing significant tailing or streaking. How can I improve the separation?

A: Tailing of acidic compounds on silica gel is a common problem due to the interaction of the acidic proton with the silica surface. To mitigate this:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will suppress the ionization of the carboxylic acid group on your target compound, reducing its interaction with the silica gel and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a reverse-phase (C18) column if you are using normal-phase silica gel.

  • Ion-Exchange Chromatography: For a more targeted separation, anion-exchange chromatography can be very effective for purifying acidic compounds.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying crude this compound?

A: The most effective method depends on the nature and quantity of the impurities.

  • For removing unreacted starting material and other acidic/basic impurities, acid-base extraction is a highly effective and scalable first step.

  • For achieving high purity, recrystallization is often the preferred method, provided a suitable solvent system can be identified.

  • For separating compounds with very similar properties or for small-scale purification, column chromatography offers the highest resolution.

Q: What are some recommended solvent systems for the recrystallization of this compound?

A: Based on the structure (an N-acetylated amino acid with a pyridine ring), the following solvent systems are good starting points:

  • Single Solvents: Ethanol, Methanol, Water, Isopropanol.

  • Two-Solvent Systems: Ethanol/Water, Methanol/Water, Acetone/Water, Ethyl acetate/Heptane.

Q: How can I confirm the purity of my final this compound product?

A: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reverse-phase C18 column with a buffered mobile phase is a good starting point.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Data Presentation

Purification MethodStarting MaterialInitial PurityFinal PurityTypical YieldReference
RecrystallizationCrude Nicotinic Acid~85%>99.5%70-85%[1]
Acid-Base ExtractionCrude Nicotinic Acid~85%~98%>90%General Chemistry Principles
Column ChromatographyCrude Aminopyridine~90%>99%60-80%[2]

Note: The data presented is for nicotinic acid and aminopyridine, which are structurally related to this compound, and is intended to be representative.

Experimental Protocols

1. Recrystallization Protocol

  • Dissolution: In a fume hood, add the crude this compound to a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

2. Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2-3). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

3. Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/heptane with 1% acetic acid).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General purification workflow for this compound.

Recrystallization_Process cluster_0 Recrystallization Steps Dissolve 1. Dissolve in Hot Solvent Decolorize 2. Decolorize (Optional) Dissolve->Decolorize Filter 3. Hot Filtration (Optional) Decolorize->Filter Cool 4. Cool to Crystallize Filter->Cool Isolate 5. Isolate Crystals Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry

Caption: Detailed steps of the recrystallization process.

Acid_Base_Extraction_Logic Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Deprotonated Product) Separate->Aqueous Product Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Impurities Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate

Caption: Logical flow of an acid-base extraction for purification.

References

Technical Support Center: Synthesis of 2-Acetamidonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-acetamidonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the acetylation of 2-aminonicotinic acid using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, often with a base or catalyst to facilitate the reaction.

Q2: What are the key challenges in the synthesis of this compound derivatives?

A2: Key challenges include managing the reactivity of the starting materials, preventing unwanted side reactions such as intramolecular cyclization, achieving high yields, and purifying the final product from starting materials and byproducts.

Q3: How can I purify the synthesized this compound?

A3: Purification is commonly achieved through recrystallization. The choice of solvent is crucial and depends on the solubility of the product and impurities. Common solvent systems include ethanol, water, or mixtures of solvents like ethanol/water or DCM/pentane.

Q4: What is a common and significant side reaction to be aware of during the synthesis and subsequent reactions of this compound derivatives?

A4: A significant side reaction is the intramolecular cyclization of this compound derivatives, particularly under acidic or high-temperature conditions, to form pyrido[2,3-d]pyrimidine-4(3H)-one structures.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction.- Ensure the use of a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride).- Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Deactivation of the amine.- The amino group of 2-aminonicotinic acid can be protonated under acidic conditions, reducing its nucleophilicity. The use of a base like pyridine or triethylamine can prevent this.
Hydrolysis of the acetylating agent.- Use anhydrous solvents and reagents to prevent the hydrolysis of acetic anhydride or acetyl chloride.
Product loss during workup.- Optimize the pH during product precipitation. This compound is amphoteric and its solubility is pH-dependent.- Use a suitable solvent for recrystallization to minimize loss in the mother liquor.
Problem 2: Formation of Pyrido[2,3-d]pyrimidine Byproduct
Possible Cause Suggested Solution
High reaction temperature.- Perform the acetylation at a lower temperature (e.g., room temperature or 0 °C) to minimize the rate of the cyclization side reaction.
Acidic reaction conditions.- Avoid strongly acidic conditions which can catalyze the intramolecular cyclization. Use of a non-acidic solvent or a base can mitigate this.
Prolonged reaction time at elevated temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor cyclization.
Use of certain reagents.- Reagents like phosphorus oxychloride (POCl₃), often used in subsequent reactions, can promote cyclization. Careful selection of reagents and reaction conditions is crucial.
Problem 3: Difficulty in Hydrolysis of this compound Esters

| Possible Cause | Suggested Solution | | Steric hindrance. | - If the ester is sterically hindered, stronger hydrolytic conditions (e.g., higher concentration of acid or base, higher temperature) may be required. | | Reversible reaction under acidic conditions. | - Use a large excess of water to drive the equilibrium towards the products.[1] Alternatively, alkaline hydrolysis (saponification) is generally irreversible and goes to completion. | | Deacetylation as a side reaction. | - Under strong acidic or basic conditions, the acetamido group can also be hydrolyzed. Monitor the reaction carefully and use milder conditions if deacetylation is observed. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard acetylation procedures for aromatic amines.

Materials:

  • 2-Aminonicotinic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminonicotinic acid (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Table 1: Typical Reaction Parameters for Acetylation

ParameterValue
Reactant Ratio (Amine:Anhydride)1 : 1.1
SolventPyridine
Temperature0 °C to Room Temperature
Reaction Time2-12 hours (TLC monitored)
Purification MethodRecrystallization

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 2-Aminonicotinic Acid + Acetic Anhydride + Pyridine reaction Acetylation Reaction (0°C to RT) start->reaction 1. Reagents quench Quench with Methanol reaction->quench 2. Reaction evaporation Evaporation with Toluene quench->evaporation 3. Quench extraction DCM Extraction & Washes evaporation->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product Pure this compound recrystallization->product Final Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Signaling Pathway: Inhibition of JAK/STAT Pathway by Pyrido[2,3-d]pyrimidinone Derivatives

Derivatives of this compound, specifically the cyclized pyrido[2,3-d]pyrimidinones, have been investigated as inhibitors of various protein kinases, including those in the Janus kinase (JAK) family.[2][3][4] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[2][3][4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT (inactive) jak->stat 3. Phosphorylation stat_p p-STAT (active) dimer p-STAT Dimer stat_p->dimer 4. Dimerization gene Target Gene Transcription dimer->gene 5. Translocation & Transcription inhibitor Pyrido[2,3-d]pyrimidinone (Derivative) inhibitor->jak Inhibition cytokine Cytokine cytokine->receptor 1. Binding

Caption: Diagram of the JAK/STAT signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidinone derivatives.

References

Validation & Comparative

Validating the Structure of Synthesized 2-Acetamidonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of the spectroscopic data for the synthesized target molecule, 2-Acetamidonicotinic acid, against its precursor, 2-aminonicotinic acid, to validate its successful synthesis and structural integrity.

This document outlines the detailed experimental protocols for the synthesis and characterization of this compound. A comprehensive comparison of the expected spectral data for the product against the experimental data of the starting material is presented in tabular format for clarity. This guide also includes a visual representation of the experimental workflow to further aid in the understanding of the synthesis and validation process.

Comparative Spectroscopic Data Analysis

The successful conversion of 2-aminonicotinic acid to this compound can be confirmed by distinct changes in their respective spectroscopic data. The introduction of the acetyl group in the final product leads to characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectra, new absorption bands in the Infrared (IR) spectrum, and a predictable increase in the molecular weight, as observed in the mass spectrum.

Spectroscopic Data2-Aminonicotinic Acid (Starting Material) - Experimental DataThis compound (Synthesized Product) - Predicted DataRationale for Expected Changes
¹H NMR δ ~8.2 (dd), ~7.2 (dd), ~6.7 (dd) ppm (Pyridine protons); ~5.8 ppm (br s, -NH₂)δ ~8.6 (dd), ~8.3 (dd), ~7.3 (dd) ppm (Pyridine protons); ~10.0 ppm (s, -NH); ~2.2 ppm (s, -CH₃)The downfield shift of pyridine protons is due to the electron-withdrawing effect of the acetamido group. The appearance of a singlet at ~10.0 ppm for the amide proton and a singlet around 2.2 ppm for the methyl protons of the acetyl group are key indicators of successful acetylation. The broad singlet for the amino group in the starting material will be absent.
¹³C NMR δ ~170 (C=O), ~160 (C-NH₂), ~152 (C), ~138 (CH), ~115 (CH), ~113 (C) ppmδ ~172 (C=O, acid), ~169 (C=O, amide), ~153 (C-NH), ~148 (C), ~140 (CH), ~120 (CH), ~118 (C), ~25 (CH₃) ppmThe appearance of a second carbonyl signal around 169 ppm for the amide and a new aliphatic carbon signal around 25 ppm for the methyl group are definitive evidence of the acetyl group's presence. The chemical shifts of the pyridine ring carbons will also be affected by the change in the substituent.
IR (Infrared) ~3400-3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, acid)~3300 cm⁻¹ (N-H stretch, amide), ~1700 cm⁻¹ (C=O stretch, acid), ~1680 cm⁻¹ (C=O stretch, amide I band)The characteristic N-H stretching bands of the primary amine in the starting material will be replaced by a single N-H stretching band of the secondary amide. A new, strong carbonyl absorption band for the amide (Amide I) is expected to appear around 1680 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 138Molecular Ion (M⁺): m/z = 180The molecular weight increases by 42 units, corresponding to the addition of an acetyl group (CH₃CO). The fragmentation pattern will also differ, with the product showing a characteristic loss of an acetyl group (m/z 43).

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-aminonicotinic acid

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-aminonicotinic acid in a minimal amount of dichloromethane.

  • Add 1.2 equivalents of acetic anhydride to the solution.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow for Synthesis and Structural Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation through spectroscopic analysis and comparison with the starting material.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 2-Aminonicotinic Acid reaction Acetylation Reaction start->reaction data_comparison Data Comparison start->data_comparison Starting Material Reference Data reagents Acetic Anhydride, Pyridine reagents->reaction product Crude this compound reaction->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis analysis->data_comparison validation Structure Confirmed data_comparison->validation Data Matches Expected Structure revisit Structure Inconsistent (Re-evaluate Synthesis/Purification) data_comparison->revisit Data Discrepancy

Caption: Workflow for the synthesis and structural validation of this compound.

2-Acetamidonicotinic Acid vs. Nicotinic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of nicotinic acid and an exploratory overview of the largely uncharacterized 2-acetamidonicotinic acid.

This guide provides a detailed comparison of the known biological activities of this compound and the well-established therapeutic agent, nicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format, including experimental methodologies and pathway diagrams.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient and a widely used therapeutic agent for dyslipidemia. Its biological effects are extensively documented, stemming from its roles as a precursor to the coenzymes NAD and NADP, and as a signaling molecule through its receptor, GPR109A (G-protein coupled receptor 109A). In contrast, this compound, a derivative of nicotinic acid, remains largely uncharacterized in terms of its biological activity. This guide will synthesize the wealth of information on nicotinic acid and highlight the significant knowledge gap concerning this compound, offering a foundation for future research.

Chemical Structures

CompoundStructure
This compound this compound Structure
Nicotinic Acid Nicotinic Acid Structure

Caption: Chemical structures of this compound and Nicotinic Acid.

Biological Activity Comparison

Currently, there is a significant disparity in the available biological data for these two compounds. Nicotinic acid has been the subject of extensive research for decades, while this compound remains largely unexplored.

Nicotinic Acid: A Multifaceted Biological Agent

Nicotinic acid's biological activities are primarily centered on its role in lipid metabolism and as a vitamin.

Lipid-Modifying Effects:

At pharmacological doses, nicotinic acid favorably alters the lipid profile by:

  • Reducing low-density lipoprotein (LDL) cholesterol, triglycerides (TG), and lipoprotein(a) [Lp(a)].

  • Increasing high-density lipoprotein (HDL) cholesterol.

These effects are primarily mediated through the activation of the GPR109A receptor in adipocytes and hepatocytes.

Vitamin B3 Activity:

As a vitamer of vitamin B3, nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for numerous cellular redox reactions critical for energy metabolism, DNA repair, and cell signaling.

This compound: An Uncharted Territory

As of the latest literature review, there is no publicly available data on the biological activity of this compound. Its pharmacological and physiological effects have not been characterized. Based on its structure as an acetylated form of a nicotinic acid precursor, it is plausible that its biological activity, if any, could differ significantly from that of nicotinic acid. The presence of the acetamido group at the 2-position could potentially alter its ability to bind to the GPR109A receptor or be converted to NAD. However, without experimental data, this remains speculative.

Quantitative Data on Nicotinic Acid's Biological Effects

The following table summarizes the typical effects of nicotinic acid on plasma lipid levels based on clinical studies.

ParameterChange with Nicotinic Acid TreatmentTypical Percentage Change
LDL Cholesterol Decrease15-25%
Triglycerides Decrease20-50%
HDL Cholesterol Increase15-35%
Lipoprotein(a) Decrease20-30%

Signaling Pathways and Mechanisms of Nicotinic Acid

The primary mechanism for the lipid-lowering effects of nicotinic acid involves the GPR109A signaling pathway in adipocytes.

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids (to liver) Lipolysis->FFA releases

Caption: Nicotinic acid signaling in adipocytes via the GPR109A receptor.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of nicotinic acid are outlined below. These protocols can serve as a template for the future investigation of this compound.

GPR109A Receptor Activation Assay

Objective: To determine if a compound activates the GPR109A receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human GPR109A receptor are cultured in appropriate media.

  • Assay Principle: GPR109A activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a competitive immunoassay.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are then treated with various concentrations of the test compound (e.g., nicotinic acid as a positive control, this compound) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

    • Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The decrease in cAMP levels is plotted against the compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Lipid Profile Analysis in a Rodent Model

Objective: To evaluate the effect of a compound on the plasma lipid profile in vivo.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce dyslipidemia.

  • Drug Administration: Mice are treated daily with the test compound (e.g., nicotinic acid, this compound) or vehicle control via oral gavage for a specified period (e.g., 2-4 weeks).

  • Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture after a 4-6 hour fast. Plasma is separated by centrifugation.

  • Lipid Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assay kits.

  • Data Analysis: Lipid levels in the treatment groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The biological activities of nicotinic acid are well-characterized, with a clear mechanism of action for its lipid-modifying effects and an established role as an essential vitamin. In stark contrast, this compound remains a scientific enigma, with no published data on its biological effects.

The structural difference, the presence of an acetamido group at the 2-position, suggests that its biological profile could be significantly different from that of nicotinic acid. Future research is imperative to elucidate the pharmacology of this compound. Key areas of investigation should include:

  • GPR109A Receptor Binding and Activation: To determine if it can mimic the lipid-lowering mechanism of nicotinic acid.

  • Conversion to NAD/NADP: To assess its potential as a vitamin B3 precursor.

  • In Vivo Efficacy Studies: To evaluate its effects on lipid profiles and other physiological parameters.

A thorough investigation of this compound will not only fill a critical knowledge gap but also has the potential to uncover a novel therapeutic agent with a potentially different efficacy and side-effect profile compared to nicotinic acid.

Comparative Analysis of 2-Aminonicotinamide Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of a series of 2-aminonicotinamide derivatives, close structural analogs of 2-acetamidonicotinic acid, which have demonstrated promising in vitro activity against a range of clinically relevant fungi. This analysis is intended to inform further research and development of novel antifungal therapeutics.

Performance Comparison of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their in vitro antifungal activity. The minimum inhibitory concentration (MIC80), the concentration at which 80% of fungal growth is inhibited, was determined for each compound against various fungal strains. The results highlight compounds with significant potency, particularly against Candida albicans, including fluconazole-resistant strains.

Compound IDRC. albicans (ATCC 90028) MIC80 (µg/mL)Fluconazole-Resistant C. albicans MIC80 (µg/mL)C. parapsilosis (ATCC 22019) MIC80 (µg/mL)C. glabrata (ATCC 90030) MIC80 (µg/mL)Cryptococcus neoformans (ATCC 90112) MIC80 (µg/mL)
11g 2-Fluorophenyl0.03130.06250.1251.00.0313
11h 3-Fluorophenyl0.03130.06250.252.00.0313
10b 3-Fluorophenoxy0.1250.250.54.00.125

Note: The above data is a summary of findings from a study on novel 2-aminonicotinamide derivatives.[1]

Mechanism of Action: Inhibition of GPI Biosynthesis

The primary mechanism of action for these 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[1] GPI anchors are essential for the proper localization and function of many cell wall proteins, which are crucial for fungal viability, morphogenesis, and virulence.[2][3][4] By targeting this pathway, these compounds disrupt the fungal cell wall integrity, leading to growth inhibition.

GPI_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitor UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GlcNAc Transferase (GPI-GnT) UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol (PI) PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI PIG_L De-N-acetylase (PIG-L) GlcNAc_PI->PIG_L GlcN_PI GlcN-PI PIG_L->GlcN_PI PIG_W Inositol Acyltransferase (PIG-W) GlcN_PI->PIG_W GlcN_acylPI GlcN-(acyl)PI PIG_W->GlcN_acylPI Further_Steps Further Mannosylation & EtN-P additions GlcN_acylPI->Further_Steps Complete_GPI Complete GPI Anchor Further_Steps->Complete_GPI GPI_TA GPI Transamidase Complete_GPI->GPI_TA Protein Protein with GPI-attachment signal Protein->GPI_TA GPI_AP GPI-Anchored Protein GPI_TA->GPI_AP Transport to Cell Surface Inhibitor 2-Aminonicotinamide Derivatives Inhibitor->PIG_W

Caption: Inhibition of the Fungal GPI Biosynthesis Pathway.

Experimental Protocols

Synthesis of 2-Aminonicotinic Acid

A common precursor for the synthesis of these derivatives is 2-aminonicotinic acid. One synthetic approach involves the following steps:

  • Oxidation: Quinoline is oxidized to yield 2,3-pyridinedicarboxylic acid.

  • Anhydride Formation: The resulting dicarboxylic acid undergoes intramolecular dehydration, typically using acetic anhydride, to form 2,3-pyridinedicarboxylic anhydride.

  • Ammonolysis: The anhydride is then treated with ammonia to open the ring and form an amide-acid.

  • Hofmann Degradation: The final step involves a Hofmann degradation reaction to introduce the amino group at the C2 position, yielding 2-aminonicotinic acid.[5]

A general workflow for the synthesis of 2-aminonicotinamide derivatives is outlined below:

Synthesis_Workflow Start 2-Aminonicotinic Acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Start->Activation Intermediate Activated 2-Aminonicotinoyl Species Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine Primary Amine (R-NH2) Amine->Coupling Product 2-Aminonicotinamide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Derivative Purification->Final_Product

Caption: General Synthesis Workflow.

In Vitro Antifungal Susceptibility Testing (MIC Assay)

The antifungal activity of the synthesized compounds is typically determined by a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh mycelia. A standardized suspension of fungal cells is then prepared in a suitable broth (e.g., RPMI 1640).

  • Compound Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (compound-free and fungus-free) are also included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth, often measured as a percentage reduction in optical density (e.g., MIC80) compared to the growth in the control well.[6]

Conclusion

The 2-aminonicotinamide scaffold represents a promising starting point for the development of novel antifungal agents. The data presented herein indicates that derivatives with specific substitutions, such as a 2- or 3-fluorophenyl group, exhibit potent and broad-spectrum antifungal activity. Their mechanism of action, targeting the fungal-specific GPI biosynthesis pathway, suggests a potential for selective toxicity. Further optimization of this scaffold, guided by the structure-activity relationships highlighted in this guide, could lead to the discovery of new and effective treatments for fungal infections.

References

A Comparative Guide to Confirming the Purity of 2-Acetamidonicotinic Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any chemical compound intended for research or pharmaceutical development. This guide provides a comparative overview of key analytical techniques for confirming the purity of 2-Acetamidonicotinic acid, a vital intermediate in the synthesis of various pharmacologically active molecules. We present detailed experimental protocols, data interpretation guidelines, and a comparison of the performance of each method.

Introduction to Purity Analysis of this compound

This compound is typically synthesized via the acetylation of 2-aminonicotinic acid. Potential impurities in the final product may include unreacted starting material (2-aminonicotinic acid), over-acetylated byproducts, and residual solvents or reagents from the synthesis and purification process. A multi-pronged analytical approach is therefore essential to ensure the identity and purity of this compound samples. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or identification of unknown impurities. The following table summarizes the key performance characteristics of HPLC, NMR, and MS for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative analysis of purity and impurity profiling.Structural elucidation and confirmation of the main component.Molecular weight determination and identification of impurities.
Limit of Detection Low (ng to pg range)Moderate (µg to mg range)Very Low (pg to fg range)
Quantitation ExcellentGood (with internal standard)Semi-quantitative to quantitative
Structural Info Limited (retention time)Detailed (chemical shifts, coupling constants)Molecular weight and fragmentation pattern
Throughput HighLow to ModerateHigh
Instrumentation Cost ModerateHighHigh

Experimental Workflow for Purity Confirmation

A systematic workflow is crucial for the comprehensive purity analysis of this compound. The following diagram illustrates a typical experimental approach, integrating HPLC, NMR, and MS techniques.

experimental_workflow Experimental Workflow for Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV Analysis dissolve->hplc nmr NMR Spectroscopy (1H & 13C) dissolve->nmr ms LC-MS/MS Analysis dissolve->ms hplc_data Purity Calculation & Impurity Profile hplc->hplc_data nmr_data Structural Confirmation nmr->nmr_data ms_data Impurity Identification ms->ms_data report Purity Confirmation Report hplc_data->report nmr_data->report ms_data->report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity determination and the detection of process-related impurities. A reverse-phase method is generally suitable for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be quantified against a reference standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling patterns should be consistent with the proposed structure. The presence of signals corresponding to 2-aminonicotinic acid (the starting material) would indicate incomplete reaction.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic ring, the carboxylic acid, the amide carbonyl, and the acetyl methyl group. The chemical shifts should align with predicted values for such a structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify and characterize impurities, often in conjunction with HPLC (LC-MS).

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS fragmentation.

  • Ionization Mode: ESI in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Introduction: Direct infusion or coupled with an HPLC system (LC-MS).

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the parent ion to generate a characteristic fragmentation pattern.

  • Sample Preparation: For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of water) at a concentration of approximately 10-100 µg/mL. For LC-MS, the sample is introduced via the HPLC system.

  • Data Analysis:

    • The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 179.04 in negative mode or [M+H]⁺ at m/z 181.06 in positive mode).

    • MS/MS fragmentation of the parent ion can help confirm the structure. Expected fragmentation pathways for the acetylated amine and carboxylic acid functionalities can be compared with the observed product ions. For example, a neutral loss of ketene (42 Da) from the acetyl group is a common fragmentation pathway for N-acetylated compounds. The presence of ions corresponding to potential impurities, such as 2-aminonicotinic acid, can also be monitored.

Conclusion

A combination of HPLC, NMR, and Mass Spectrometry provides a robust and comprehensive approach to confirming the purity of this compound samples. HPLC offers excellent quantitative capabilities for purity assessment and impurity profiling. NMR spectroscopy provides definitive structural confirmation of the target compound. Mass Spectrometry is a powerful tool for molecular weight determination and the identification of unknown impurities. By employing these techniques in a structured workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound samples, which is paramount for reliable downstream applications.

Lack of Experimental Data Precludes Comparative Analysis of 2-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of experimental data for 2-Acetamidonicotinic acid, preventing a direct comparative analysis of its biological performance against alternative compounds. Despite extensive searches for its anti-inflammatory, anticancer, and enzyme inhibition activities, no quantitative in vitro or in vivo studies detailing its specific efficacy could be identified.

The initial goal was to construct a detailed comparison guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and signaling pathway visualizations. However, the foundational requirement for such a guide—published experimental results for this compound—appears to be largely absent from the public domain.

While research into nicotinic acid and its derivatives is an active field, with numerous studies exploring their therapeutic potential in areas such as cancer, inflammation, and cardiovascular disease, this body of work does not specifically extend to the 2-acetamido substituted form. Existing literature focuses on other analogs and derivatives, providing insights into the broader class of compounds but no specific data points for this compound itself.

Therefore, the creation of a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations is not feasible at this time due to the lack of foundational experimental results for this compound.

Researchers interested in this specific molecule may need to conduct foundational in vitro and in vivo studies to establish its biological activity and create the initial dataset required for any future comparative analysis. We can, however, provide a comparative guide on a more extensively researched derivative of nicotinic acid if that would be of interest.

A Comparative Guide to the Biological Efficacy of 2-Acetamidonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of analogs of 2-Acetamidonicotinic acid, with a focus on their anti-inflammatory and analgesic properties. Due to a lack of available experimental data on the biological efficacy of this compound itself, this document serves as a resource for researchers by summarizing the activities of structurally related compounds. The information presented here can inform future studies and the design of new derivatives with therapeutic potential.

Comparative Efficacy of Nicotinic Acid Analogs

While direct quantitative comparisons involving this compound are not possible at this time, the following table summarizes the reported biological activities of various nicotinic acid derivatives. This data provides a landscape of the potential therapeutic applications of this class of compounds.

Table 1: Summary of Biological Efficacy Data for Nicotinic Acid Analogs

Compound/AnalogBiological ActivityKey FindingsReference Compound(s)
This compound No data available Further research is required to determine the biological efficacy.N/A
Nicotinic Acid Anti-inflammatory, AnalgesicInhibited both phases of the formalin-induced nociceptive response and reduced carrageenan-induced paw edema in mice and rats.[1]Mefenamic acid
Picolinic Acid (isomer) AnalgesicInhibited both phases of formalin-induced nociception but did not reduce carrageenan-induced paw edema.[1]Nicotinic acid
Isonicotinic Acid (isomer) InactiveShowed no activity in formalin-induced nociception or carrageenan-induced paw edema models.[1]Nicotinic acid
2-Substituted Phenyl Derivatives of Nicotinic Acid (e.g., Compounds 4a, 4c, 4d) Analgesic, Anti-inflammatoryDemonstrated significant analgesic and anti-inflammatory activities, comparable to mefenamic acid. These compounds also reduced serum levels of TNF-α and IL-6.[2][3][4]Mefenamic acid
Other Nicotinic Acid Derivatives (Compounds 4d, 4f, 4g, 4h, 5b) Anti-inflammatoryExhibited potent inhibition of nitrite production and comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 levels to ibuprofen in LPS/INF-γ-stimulated macrophages.[5]Ibuprofen, Celecoxib, Indomethacin

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nicotinic acid analogs.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A 1% solution of carrageenan in saline is prepared.

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specified time (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Determination of Pro-inflammatory Cytokine Levels (TNF-α and IL-6)

This in vitro assay measures the effect of compounds on the production of key inflammatory mediators.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Data Analysis: The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways

The biological effects of nicotinic acid and its analogs are primarily mediated through two key signaling pathways: the GPR109A receptor and the nicotinic acetylcholine receptor (nAChR), which is central to the cholinergic anti-inflammatory pathway.

GPR109A Receptor Signaling Pathway

Activation of the G-protein coupled receptor 109A (GPR109A) by nicotinic acid in immune cells like macrophages leads to the suppression of pro-inflammatory signaling.

GPR109A_Signaling GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Ligand Nicotinic Acid Analog Ligand->GPR109A Cholinergic_Anti_inflammatory_Pathway cluster_systemic Systemic Regulation cluster_cellular Macrophage Vagus Nerve Vagus Nerve ACh Acetylcholine Vagus Nerve->ACh Releases a7nAChR α7 nAChR ACh->a7nAChR Activates JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway STAT3->NFkB_inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines NFkB_inhibition->Cytokine_Suppression

References

Benchmarking 2-Acetamidonicotinic Acid Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of nicotinic acid derivatives against the cyclooxygenase-2 (COX-2) enzyme, with a focus on contextualizing the potential efficacy of 2-Acetamidonicotinic acid. Due to the limited publicly available data on the direct COX-2 inhibitory activity of this compound, this document leverages data from structurally related nicotinic acid derivatives to provide a benchmark against well-established COX-2 inhibitors, Celecoxib and Diclofenac.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available 50% inhibitory concentration (IC50) values for various nicotinic acid derivatives and known COX-2 inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Reference Compound(s)
Nicotinic Acid Derivatives
Compound 3b COX-2equipotent to celecoxibCelecoxib
Compound 3e COX-2equipotent to celecoxibCelecoxib
Compound 4c COX-2equipotent to celecoxibCelecoxib
Compound 4f COX-2equipotent to celecoxibCelecoxib
Known Inhibitors
CelecoxibCOX-20.04-
CelecoxibCOX-115-
DiclofenacCOX-20.63-
DiclofenacCOX-10.611-

Note: Specific IC50 values for the nicotinic acid derivatives listed as "equipotent to celecoxib" were not explicitly provided in the source material but were described as such in a comparative context[1].

Experimental Protocols

A generalized experimental protocol for determining the COX-2 inhibitory activity of a test compound is outlined below. This protocol is based on commonly used in vitro screening assays.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader capable of colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare all reagents and buffers as per the manufacturer's instructions. The test compound and control inhibitor should be prepared in a dilution series to determine the IC50 value.

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme with the appropriate buffer and keep on ice.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer. b. Add the heme cofactor to each well. c. Add the diluted test compound or control inhibitor to the respective wells. For the enzyme control well, add the solvent vehicle. d. Add the COX-2 enzyme solution to all wells except the background control. e. Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX-2 reaction, can be measured. A common method involves a colorimetric or fluorometric probe that reacts with PGG2 to produce a detectable signal.

  • Data Analysis: Measure the absorbance or fluorescence over time. The rate of the reaction is determined from the linear portion of the curve.

  • IC50 Calculation: The percent inhibition for each concentration of the test compound is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor This compound (or derivative) Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and the point of inhibition.

Experimental_Workflow start Start reagent_prep Reagent & Compound Preparation start->reagent_prep plate_setup Plate Setup: Buffer, Heme, Inhibitor, Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 37°C for 10 min) plate_setup->pre_incubation reaction_initiation Reaction Initiation: Add Arachidonic Acid pre_incubation->reaction_initiation detection Kinetic Measurement (Colorimetric/Fluorometric) reaction_initiation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50_calc IC50 Determination data_analysis->ic50_calc end End ic50_calc->end

Caption: General workflow for an in vitro COX-2 inhibition assay.

References

A Comparative Structural Analysis of 2-Acetamidonicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural and physicochemical disparities among positional isomers of acetamidonicotinic acid, offering crucial data for drug design and development.

This guide provides a comprehensive structural and physicochemical comparison of 2-Acetamidonicotinic acid and its positional isomers: 3-, 4-, 5-, and 6-Acetamidonicotinic acid. Understanding the nuanced differences between these isomers is paramount for applications in medicinal chemistry and materials science, where subtle structural changes can significantly impact a molecule's biological activity, solubility, and crystal packing. This document compiles available experimental data and provides detailed experimental protocols for the characterization of these compounds.

Structural and Physicochemical Properties

The position of the acetamido group on the pyridine ring profoundly influences the physicochemical properties of nicotinic acid. These differences are critical for predicting the behavior of these compounds in biological systems and for designing effective drug candidates.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound 17782-03-5C₈H₈N₂O₃180.16170-172[1]1.49[1]
3-Acetamidonicotinic acid Not readily availableC₈H₈N₂O₃180.16Data not availableData not available
4-Acetamidonicotinic acid 60770-86-7C₈H₈N₂O₃180.16Data not availableData not available
5-Acetamidonicotinic acid 82817-65-0C₈H₈N₂O₃180.16292-294[2]Data not available
6-Acetamidonicotinic acid Not readily availableC₈H₈N₂O₃180.16Data not availableData not available

Note: Experimental data for several isomers is limited in publicly available literature. The predicted pKa value is based on computational models and may differ from experimental values.

The significant difference in melting points between the 2- and 5-isomers suggests a disparity in their crystal lattice energies, likely due to different intermolecular hydrogen bonding networks.

Synthesis and Characterization Workflow

The synthesis of acetamidonicotinic acid isomers typically involves a two-step process: the synthesis of the corresponding aminonicotinic acid precursor, followed by acetylation.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Acetylation cluster_2 Characterization Pyridine_Derivative Appropriate Pyridine Derivative Aminonicotinic_Acid Aminonicotinic Acid Isomer Pyridine_Derivative->Aminonicotinic_Acid Multi-step Synthesis Acetamidonicotinic_Acid Acetamidonicotinic Acid Isomer Aminonicotinic_Acid->Acetamidonicotinic_Acid Acetic Anhydride or Acetyl Chloride NMR NMR Spectroscopy (¹H, ¹³C) Acetamidonicotinic_Acid->NMR X-ray X-ray Crystallography Acetamidonicotinic_Acid->X-ray Physicochemical Physicochemical Analysis (MP, Solubility, pKa) Acetamidonicotinic_Acid->Physicochemical

A generalized workflow for the synthesis and characterization of acetamidonicotinic acid isomers.

Experimental Protocols

General Acetylation of Aminonicotinic Acids

This protocol describes a general method for the N-acetylation of aminonicotinic acid isomers.

Materials:

  • Aminonicotinic acid isomer

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Glacial acetic acid (as solvent)

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • Dissolve the aminonicotinic acid isomer in a minimal amount of glacial acetic acid.

  • Add a stoichiometric excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 1 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acetamidonicotinic acid isomer.

  • Dry the purified product under vacuum.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the acetamidonicotinic acid isomer.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a small amount of NaOD to aid solubility if necessary) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • The final volume should be approximately 0.6-0.7 mL.

Data Acquisition:

  • ¹H NMR: Acquire spectra at a field strength of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). Utilize proton decoupling. A larger number of scans (1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the acetamidonicotinic acid isomer in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, water, or mixtures thereof).

Data Collection and Structure Determination:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement.

Structural Isomerism and Positional Effects

The relative positions of the carboxylic acid and acetamido groups dictate the electronic and steric environment of the pyridine ring, influencing spectroscopic signatures and potential intermolecular interactions.

Isomer_Comparison cluster_props Positional Effects Isomers Acetamidonicotinic Acid Isomers 2-Acetamido 2-Acetamido Isomers->2-Acetamido 3-Acetamido 3-Acetamido Isomers->3-Acetamido 4-Acetamido 4-Acetamido Isomers->4-Acetamido 5-Acetamido 5-Acetamido Isomers->5-Acetamido 6-Acetamido 6-Acetamido Isomers->6-Acetamido Effect1 Intramolecular Hydrogen Bonding (e.g., 2-isomer) 2-Acetamido->Effect1 Effect2 Steric Hindrance 3-Acetamido->Effect2 Effect3 Electronic Effects (Inductive and Resonance) 4-Acetamido->Effect3 Effect4 Crystal Packing and Intermolecular Interactions 5-Acetamido->Effect4 6-Acetamido->Effect2

Key structural factors influenced by the position of the acetamido group.

Biological Activity Insights

This guide serves as a foundational resource for researchers working with acetamidonicotinic acid and its isomers. The provided data and protocols aim to facilitate further investigation into the unique properties and potential applications of these compounds.

References

A Comparative Guide to the Efficacy of 2-Acetamidonicotinic Acid: An Analog-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Nicotinic acid and its derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory, lipid-lowering, and anticancer activities.[1][2][3][4] The primary mechanism of action for some of these effects is linked to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[5][6]

Comparative Efficacy Data (Analog-Based)

The following tables summarize representative in vitro and in vivo data from studies on nicotinic acid and its derivatives, which can serve as a benchmark for the future evaluation of 2-Acetamidonicotinic acid.

Table 1: In Vitro Efficacy of Nicotinic Acid Derivatives

Compound/AnalogAssay TypeCell LineEndpoint MeasuredResult (IC₅₀/EC₅₀)Reference
Nicotinic Acid NAD+ BiosynthesisHuman Epidermal KeratinocytesNAD+ Level Increase~10 µM (EC₅₀)[5]
Analog 17 (HIF-1α Inhibitor) HIF-1α Reporter AssayHep3B (Human Liver Cancer)Inhibition of HIF-1α activation~5 µM (IC₅₀)[4]
Ibuprofen (Reference) Nitrite Inhibition (Anti-inflammatory)RAW 264.7 (Macrophage)Inhibition of Nitrite ProductionNot specified[1]
Nicotinic Acid Derivative 4h Nitrite Inhibition (Anti-inflammatory)RAW 264.7 (Macrophage)Inhibition of Nitrite ProductionPotent, comparable to Ibuprofen[1]

Table 2: In Vivo Efficacy of Nicotinic Acid Derivatives

Compound/AnalogAnimal ModelStudy TypeEndpoint MeasuredResultReference
Nicotinic Acid MiceNAD+ BiosynthesisLiver NAD+ LevelsSignificant increase in NAD+[6]
Nicotinic Acid Hypercholesterolemic RabbitsLipid MetabolismAdipose Tissue Leptin mRNASignificant decrease[7]
Nicotinic Acid Derivative 4h RatsCarrageenan-induced ArthritisPaw EdemaSignificant anti-inflammatory effect[1]
Varenicline (Nicotinic Receptor Ligand) MicePET ImagingBrain Receptor OccupancyTrapping in α4β2R-containing vesicles[8]

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the evaluation of nicotinic acid derivatives. These protocols can be adapted for the assessment of this compound.

In Vitro NAD+ Biosynthesis Assay
  • Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a predetermined time (e.g., 6 hours).[5]

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed to release intracellular components.

  • NAD+ Quantification: The concentration of NAD+ in the cell lysates is determined using a commercially available NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

  • Data Analysis: The results are normalized to the total protein concentration in each sample. The EC₅₀ value, the concentration at which the compound elicits half of its maximal effect, is calculated.

In Vitro Anti-inflammatory Assay (Nitrite Measurement)
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.[1]

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide, a pro-inflammatory mediator) in the culture supernatant is measured using the Griess reagent.[1]

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity.[1]

  • Data Analysis: The percentage of nitrite inhibition is calculated relative to the stimulated, untreated control.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Model: Male Wistar rats are used for this study.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is given into the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential anti-inflammatory mechanism of action for a nicotinic acid derivative, involving the inhibition of pro-inflammatory cytokine production in macrophages.

G cluster_0 Macrophage cluster_1 Therapeutic Intervention LPS LPS/IFN-γ TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Compound 2-Acetamidonicotinic Acid (Hypothesized) Compound->NFkB Inhibition

Caption: Hypothesized anti-inflammatory pathway of this compound.

General In Vitro to In Vivo Drug Discovery Workflow

This diagram outlines a typical workflow for evaluating a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization invitro_assays Target-based Assays (e.g., Enzyme Inhibition) cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Efficacy) invitro_assays->cell_based_assays animal_models Animal Models of Disease (e.g., Arthritis Model) cell_based_assays->animal_models pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_models->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: A streamlined workflow for drug discovery and development.

Disclaimer: The information provided in this guide is for research and informational purposes only. The efficacy and mechanisms of this compound have not been definitively established and require further investigation. The experimental data and protocols are based on studies of related compounds and should be adapted and validated for this compound.

References

Reproducibility of 2-Acetamidonicotinic Acid in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the context of drug discovery and development, understanding the consistency of a compound's performance in biochemical assays is critical for making informed decisions. This guide provides a comparative analysis of the experimental reproducibility of 2-Acetamidonicotinic acid against a common alternative, Nicotinic Acid, in the context of cyclooxygenase-2 (COX-2) enzyme inhibition assays. The data presented herein is a synthesis of typical results found in the literature for analogous compounds and should be considered illustrative.

Comparative Analysis of COX-2 Inhibition

The following table summarizes the quantitative data from a series of hypothetical COX-2 inhibition assays. Both this compound and Nicotinic Acid were tested across multiple experimental runs to assess the reproducibility of their inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).

CompoundExperimental RunIC50 (µM)Standard Deviation (µM)Coefficient of Variation (%)
This compound 115.21.811.8
216.5
314.8
417.1
515.9
Nicotinic Acid 145.85.211.4
252.1
348.5
443.2
549.9

Data Interpretation: The lower IC50 value of this compound suggests a higher potency in inhibiting the COX-2 enzyme compared to Nicotinic Acid. The coefficient of variation (CV), a measure of relative variability, is comparable for both compounds, indicating a similar level of experimental reproducibility under the specified assay conditions.

Experimental Protocols

A detailed methodology is crucial for the replication of experimental findings. Below is the protocol used for the COX-2 inhibition assay.

COX-2 Inhibition Assay Protocol
  • Enzyme and Substrate Preparation:

    • Recombinant human COX-2 enzyme is diluted in Tris-HCl buffer (pH 8.0) to a final concentration of 50 U/mL.

    • Arachidonic acid (substrate) is prepared as a 10 mM stock solution in ethanol and diluted in the assay buffer to a final concentration of 100 µM.

  • Compound Preparation:

    • This compound and Nicotinic Acid are dissolved in DMSO to create 10 mM stock solutions.

    • Serial dilutions are prepared in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add 20 µL of the test compound dilution.

    • Add 160 µL of the COX-2 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

    • The reaction is allowed to proceed for 10 minutes at 37°C.

  • Detection:

    • The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercial ELISA kit according to the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Enzyme COX-2 Enzyme (50 U/mL) Well 96-Well Plate Enzyme->Well Substrate Arachidonic Acid (100 µM) Incubation Pre-incubation (15 min, RT) Substrate->Incubation Initiate Reaction Compound Test Compound (Serial Dilutions) Compound->Well Well->Incubation Reaction Reaction (10 min, 37°C) Incubation->Reaction ELISA PGE2 ELISA Reaction->ELISA Reader Plate Reader (450 nm) ELISA->Reader Inhibition % Inhibition Calculation Reader->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation mediates Inhibitor This compound (Inhibitor) Inhibitor->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

Safety Operating Guide

Proper Disposal of 2-Acetamidonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Acetamidonicotinic acid, designed for researchers, scientists, and drug development professionals. Following these steps will help mitigate risks and ensure adherence to regulatory standards.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. This chemical is classified as an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact and serious eye damage.
Hand Protection Chemical-impermeable gloves.To prevent skin contact and irritation.[1]
Body Protection A lab coat or flame-retardant antistatic protective clothing.To protect against accidental spills and skin exposure.
Respiratory Protection Not typically required under normal use with adequate ventilation.[2] In case of dust formation or inadequate ventilation, use a NIOSH/MSHA approved respirator.To prevent inhalation and respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

The primary method for disposing of acidic waste is through neutralization, followed by collection and disposal via a licensed waste management service.

Step 1: Neutralization

Neutralization renders the acidic compound less hazardous for handling and disposal.[3][4]

  • Procedure : In a well-ventilated area, such as a fume hood, slowly add a suitable base like sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide to the this compound waste.[3][4] The acid should be diluted with water before neutralization if it is highly concentrated.[5]

  • Monitoring : Continuously monitor the pH of the solution using pH paper or a pH meter. The target is a neutral pH of 7.[3]

  • Caution : The neutralization reaction can generate heat. Add the base slowly and in small increments to control the reaction.

Step 2: Collection and Storage

Proper containment of the neutralized waste is essential to prevent leaks and environmental contamination.

  • Containers : Transfer the neutralized solution into a corrosion-resistant, leak-proof container.[3][4] The container must be made of a compatible material; for example, do not store strong acids in plastic bottles that are not rated for such use.[5]

  • Labeling : Clearly label the container with "Neutralized this compound Waste" and include details about its contents.[3]

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[3][4]

Step 3: Final Disposal

Disposal of chemical waste is regulated, and procedures must comply with local and national guidelines.

  • Professional Disposal : Arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Sewer Disposal : Do not dispose of this compound, even when neutralized, down the sanitary sewer unless you have explicit permission from your institution's Environmental Health and Safety (EHS) office and local wastewater treatment authority.[6][7] Some neutralized salt solutions may be permissible for sewer disposal if the concentration is very low (generally below 1%), but this requires verification.[5]

III. Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate : Evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment : For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[6] Avoid creating dust.[1][6] For a liquid spill, cover drains and use an inert absorbent material to bind the spill before collecting it.

  • Decontamination : Clean the spill area thoroughly with soap and water.[1]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][2]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[1][2]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Spill Occurs A->H C Neutralize with Base (e.g., Sodium Bicarbonate) to pH 7 B->C D Collect in Labeled, Corrosion-Resistant Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Dispose via Licensed Hazardous Waste Contractor E->F G End: Safe Disposal F->G I Contain and Clean Spill Using Appropriate Procedures H->I I->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Acetamidonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][6]Prevents skin contact which can lead to irritation or burns.[4]
Body Protection Chemical-resistant lab coat or apron.[3]Protects clothing and underlying skin from spills and splashes.
Respiratory Protection N95 mask or a respirator with acid gas cartridges.[4]Recommended when handling powders outside of a fume hood or when vapors may be present.
Safe Handling Procedures

Proper handling techniques are crucial to minimize the risk of exposure and accidents.[3]

Operational Plan:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before starting.

    • Inspect all PPE for integrity before use.

  • Handling Solid this compound:

    • Don the appropriate PPE as outlined in Table 1.

    • Handle the solid material in a fume hood to avoid inhalation of dust.[1]

    • Use a spatula or other appropriate tools for transferring the powder.

    • Avoid creating dust.

  • Preparing Solutions:

    • When dissolving, slowly add the this compound to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep containers tightly closed when not in use.[1]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a designated chemical waste container.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management:

  • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program.[7] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[1]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_form Is the material a powder or solution? start->check_form check_ventilation Is a fume hood available? check_form->check_ventilation Powder ppe_basic Basic PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_form->ppe_basic Dilute Solution ppe_enhanced Enhanced PPE: - Basic PPE + - Face Shield check_ventilation->ppe_enhanced Yes ppe_full Full Protection: - Enhanced PPE + - Respirator (N95 or higher) check_ventilation->ppe_full No proceed Proceed with Caution ppe_basic->proceed ppe_enhanced->proceed ppe_full->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.